(3-Amino-4-fluorophenyl)boronic acid hydrochloride
Description
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Properties
IUPAC Name |
(3-amino-4-fluorophenyl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3,10-11H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPAJQNQLPVDTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)N)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties of 3-Amino-4-fluoro-phenylboronic acid HCl
The following technical guide details the physicochemical properties, synthesis, and applications of 3-Amino-4-fluorophenylboronic acid hydrochloride .
Technical Guide & Whitepaper
Executive Summary
3-Amino-4-fluorophenylboronic acid hydrochloride is a high-value organoboron intermediate used extensively in medicinal chemistry and materials science. Its structural uniqueness lies in the ortho-positioning of the fluorine atom relative to the amino group, and the meta-positioning of the boronic acid moiety. This specific substitution pattern modulates the pKa of the amino group and the Lewis acidity of the boron center, making it a critical "scaffold" for synthesizing kinase inhibitors, protease inhibitors, and carbohydrate sensors.
This guide provides a rigorous analysis of its physicochemical profile, synthetic utility, and handling protocols, designed for researchers requiring high-fidelity data for experimental design.
Molecular Identity & Structural Analysis[1][2]
| Property | Detail |
| Chemical Name | 3-Amino-4-fluorophenylboronic acid hydrochloride |
| CAS Number (Free Acid) | 873566-75-7 |
| CAS Number (HCl Salt) | Not widely assigned unique CAS; often referenced via free acid 873566-75-7 or generic derivatives |
| Molecular Formula | C₆H₇BFNO₂[1] · HCl |
| Molecular Weight | 191.40 g/mol (HCl salt); 154.93 g/mol (Free acid) |
| SMILES | Cl.Nc1cc(B(O)O)ccc1F |
| Appearance | White to off-white crystalline powder |
Structural Electronic Effects
The 3-amino-4-fluoro substitution pattern creates a unique electronic environment:
-
Fluorine Effect (Inductive): The fluorine atom at the 4-position exerts a strong inductive electron-withdrawing effect (-I) on the benzene ring. This deactivates the ring slightly compared to a simple aniline but increases the acidity of the neighboring NH₂ protons.
-
Amino Group (Resonance): The amino group at the 3-position is an electron-donating group (+R), which stabilizes the boronic acid during cross-coupling reactions.
-
Boronic Acid Acidity: The Lewis acidity of the boron atom is modulated by these substituents. While typical phenylboronic acids have a pKa ~8.8, the electron-withdrawing fluorine lowers the pKa (experimentally observed ~8.6), enhancing its interaction with diols (sugars) at physiological pH.
Physicochemical Profile
Solubility & Solution Chemistry
-
Water: Slightly soluble.[2][3] The HCl salt improves aqueous solubility significantly compared to the free acid, but solutions may be acidic.
-
Organic Solvents: Highly soluble in DMSO, Methanol, and Ethanol. Sparingly soluble in non-polar solvents (Hexane, Toluene).
-
pKa Values:
-
Boronic Acid (-B(OH)₂): ~8.[4]6. At pH > 8.6, the boron atom coordinates a hydroxide ion to form the tetrahedral boronate anion (
). -
Aniline (-NH₂): ~3.5 - 4.0. The presence of the ortho-fluorine atom suppresses the basicity of the amine (compared to aniline pKa ~4.6) due to inductive withdrawal.
-
Stability: The Boroxine Equilibrium
Like all arylboronic acids, this compound exists in a dynamic equilibrium with its dehydrated trimeric form, known as a boroxine . This dehydration is reversible but can complicate stoichiometric calculations if not accounted for.
-
Dry State: Often exists as a mixture of free acid and boroxine anhydride.
-
Wet State: Rapidly hydrolyzes back to the monomeric acid in the presence of water/base.
Figure 1: Reversible dehydration of 3-amino-4-fluorophenylboronic acid to its boroxine trimer.
Synthetic Utility & Reactivity[4]
Suzuki-Miyaura Cross-Coupling
This reagent is the standard "nucleophilic partner" for introducing the 3-amino-4-fluorophenyl moiety into drug scaffolds.
Protocol: Biaryl Synthesis via Suzuki Coupling
-
Reagents: Aryl halide (1.0 eq), Boronic Acid HCl (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).
-
Solvent: Dioxane/Water (4:1) or DME/Water.
-
Temperature: 80–100 °C.
-
Mechanism:
-
Transmetallation: The boronate species transfers the aryl group to the Palladium center.
-
Reductive Elimination: Formation of the C-C bond.
-
-
Note: The free amino group (-NH₂) is generally compatible with Suzuki conditions, but if the coupling partner contains highly electrophilic groups (e.g., acid chlorides), protection (Boc/Acetyl) is required prior to coupling.
Synthesis of the Reagent
For researchers needing to synthesize the core scaffold from scratch, the established industrial route proceeds via the reduction of nitro-benzene precursors.
Figure 2: Industrial synthesis pathway from o-fluoronitrobenzene.
Handling, Safety, & Storage[3][6]
Storage Conditions
-
Temperature: 2–8 °C (Refrigerate).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended.
-
Hygroscopicity: The HCl salt is hygroscopic. Moisture absorption can lead to stoichiometry errors during weighing. Always allow the container to reach room temperature before opening to prevent condensation.
Safety (MSDS Summary)
-
Signal Word: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
PPE: Nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of dust.
References
-
Google Patents . CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.[5][6][7] Available at:
-
ChemBK . (3-amino-4-fluorophenyl)boronic acid Physicochemical Properties. Available at: [Link]
Sources
- 1. 3-Amino-4-fluorophenylboronic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. Fluorides Supplier in Mumbai,Trader in Maharashtra [chemicalmanufacturers.in]
- 3. sites.pitt.edu [sites.pitt.edu]
- 4. 4-Amino-3-fluorophenylboronic acid, pinacol ester | 819058-34-9 [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid - Google Patents [patents.google.com]
- 7. CN103626791B - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google Patents [patents.google.com]
Stability of amino-fluorophenylboronic acid hydrochloride in solution
An In-depth Technical Guide to the Solution Stability of Amino-Fluorophenylboronic Acid Hydrochloride
Introduction: The Double-Edged Sword of Boron in Drug Discovery
Amino-fluorophenylboronic acids represent a class of privileged structural motifs in modern medicinal chemistry. Their utility as key building blocks in Suzuki-Miyaura cross-coupling reactions is well-established, enabling the synthesis of complex bioactive molecules.[1][2] Beyond their role as synthetic intermediates, the boronic acid moiety itself is a unique pharmacophore. As a Lewis acid, it can form reversible covalent bonds with diols, a feature exploited in sensors for saccharides and in drugs like bortezomib, which targets the proteasome.[3] The incorporation of amino and fluoro groups further modulates the electronic properties, pKa, and binding affinities of these molecules, making them invaluable for drug development professionals.
However, the very reactivity that makes boronic acids so useful also renders them susceptible to degradation in solution. For researchers in drug development, understanding the stability of an active pharmaceutical ingredient (API) like amino-fluorophenylboronic acid hydrochloride is not merely an academic exercise; it is a critical determinant of a drug candidate's viability. Instability can lead to loss of potency, formation of potentially toxic degradants, and significant challenges in formulation and manufacturing.[4] This guide provides a comprehensive technical overview of the factors governing the stability of amino-fluorophenylboronic acid hydrochloride in solution, offering both foundational principles and actionable experimental protocols for its assessment.
Fundamental Chemistry and Key Degradation Pathways
The stability of an amino-fluorophenylboronic acid is governed by the interplay of its core functional groups. The boronic acid (–B(OH)₂) is the primary site of reactivity. The phenyl ring, substituted with an electron-donating amino group and an electron-withdrawing fluorine atom, influences the Lewis acidity of the boron center. The hydrochloride salt form indicates that the compound is typically handled under acidic conditions, which has profound implications for its behavior in aqueous media.
There are three primary degradation pathways that researchers must consider:
-
Hydrolysis: While boronic acids themselves are subject to dehydration to form cyclic boroxine anhydrides, a more common issue in analytical and formulation contexts is the hydrolysis of boronate esters.[3][5] If the boronic acid is protected as an ester (e.g., a pinacol ester) for stability or synthetic purposes, its hydrolysis back to the free boronic acid is a key reaction to monitor, as it is often catalyzed by acidic or basic conditions.[6][7][8] The stability of boronic acids is highly pH-dependent.[9][10]
-
Oxidation: Boronic acids are susceptible to oxidation, particularly at physiological pH.[9][11] The mechanism is thought to involve the generation of organic radicals via oxidation by atmospheric oxygen or reactive oxygen species (ROS), leading to oxidative deboronation where the C-B bond is cleaved to yield the corresponding phenol and boric acid.[3][12][13] This is a critical degradation pathway for peptide boronic acids and can be mediated under both acidic and basic conditions.[14]
-
Protodeboronation: This pathway involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom (Ar–B(OH)₂ + H₂O → ArH + B(OH)₃). This reaction can be catalyzed under both acidic and basic conditions and is influenced by the electronic properties of the aryl ring.[15]
These pathways are not mutually exclusive and can occur concurrently, complicating the stability profile of the molecule.
Caption: A diagram illustrating the three primary degradation pathways for phenylboronic acids.
A Framework for Stability Assessment: Forced Degradation Studies
To proactively understand the stability profile of amino-fluorophenylboronic acid hydrochloride, a forced degradation (or stress testing) study is indispensable.[4][16] The goal is to subject the compound to conditions more severe than those it would typically encounter during storage and handling to rapidly identify potential degradation products and pathways.[4][17] This information is crucial for developing stability-indicating analytical methods and designing stable formulations.[4][16]
Caption: A workflow for conducting forced degradation studies on the target compound.
Recommended Stress Conditions
The following table outlines a robust set of starting conditions for a forced degradation study. The aim is to achieve 5-20% degradation to ensure that the primary degradants are formed without overly complex secondary degradation.[17]
| Stress Condition | Reagent/Parameter | Typical Conditions | Primary Pathway Targeted |
| Acid Hydrolysis | 0.1 M HCl | 60°C for 24-48 hours | Hydrolysis, Protodeboronation |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature for 8-24 hours | Hydrolysis, Oxidation |
| Neutral Hydrolysis | Water or Buffer (pH 7) | 60°C for 24-48 hours | Hydrolysis |
| Oxidation | 3% H₂O₂ | Room Temperature for 24 hours | Oxidation |
| Thermal (Solution) | In solution diluent | 60°C for 48 hours | General decomposition |
| Photostability | UV/Visible Light | 1.2 million lux-hours (visible) & 200 watt-hours/m² (UV) | Photolytic degradation |
Analytical Methodologies for Stability Monitoring
A robust, stability-indicating analytical method is the cornerstone of any stability study. The method must be able to separate the parent compound from its degradation products, process impurities, and other formulation components.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the workhorse technique for analyzing boronic acids and their derivatives.[1][2] However, the analysis of these compounds can be challenging due to their potential for on-column hydrolysis, especially with silica-based columns that have high silanol activity.[6][18]
Protocol 1: Stability-Indicating RP-HPLC Method Development
-
Rationale: This protocol is designed to minimize on-column degradation while achieving good separation of the polar parent compound and its potential non-polar degradants (like the corresponding phenol). The use of a column with low silanol activity is critical.[18] Formic acid is used as a mobile phase modifier to ensure good peak shape for the amine-containing analyte.[2][19]
-
Step-by-Step Methodology:
-
Instrumentation: An HPLC or UHPLC system equipped with a PDA or UV detector.
-
Column Selection: Waters XSelect Premier HSS T3 (or equivalent C18 column with low silanol activity). Dimensions: e.g., 100 mm x 2.1 mm, 2.5 µm.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of the amino-fluorophenylboronic acid hydrochloride at ~1 mg/mL in a 50:50 mixture of Acetonitrile:Water.
-
For analysis, dilute the stock solution and the stressed samples to a final concentration of ~0.1 mg/mL using the same diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength appropriate for the chromophore (e.g., 254 nm) and collect full spectra with a PDA detector to check for peak purity.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
Start at 5% Mobile Phase B.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B over 0.5 minutes.
-
Hold at 5% B for 2.5 minutes for re-equilibration.
-
-
-
System Suitability: Before analyzing samples, inject a standard solution five times and verify that the relative standard deviation (RSD) for peak area and retention time is <2.0%.
-
Analysis: Inject the time-zero samples and all stressed samples. Monitor for new peaks and a decrease in the area of the parent peak. Calculate the percentage of degradation and perform a mass balance analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹H and ¹¹B NMR, is a powerful tool for structural elucidation of degradation products and for monitoring the stability of boronic acids in situ.[20] ¹¹B NMR is especially useful as the chemical shift is highly sensitive to the hybridization state of the boron atom (sp² in the trigonal boronic acid vs. sp³ in a tetrahedral boronate complex), allowing for direct observation of complexation and degradation.[21][22][23]
Protocol 2: In-Situ Stability Monitoring by ¹¹B NMR
-
Rationale: This protocol allows for the real-time observation of changes to the boronic acid moiety under specific pH conditions. By monitoring the ¹¹B chemical shift, one can directly assess the conversion of the boronic acid to other boron-containing species.[21][24]
-
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve a known concentration (e.g., 20 mM) of the amino-fluorophenylboronic acid hydrochloride in a buffered solution prepared with 90% H₂O and 10% D₂O.[24]
-
Prepare a series of samples across a range of pH values (e.g., pH 2, 5, 7.4, 9) using appropriate buffer systems (e.g., phosphate, borate).
-
-
Instrumentation: A high-field NMR spectrometer equipped with a broadband probe.
-
Data Acquisition:
-
Acquire a ¹¹B NMR spectrum for each sample immediately after preparation (t=0).
-
Typical acquisition parameters might include a 30-degree pulse and a relaxation delay of 1 second.
-
Store the samples under controlled conditions (e.g., 25°C) and re-acquire spectra at specified time intervals (e.g., 1, 6, 24 hours).
-
-
Data Analysis:
-
Process the spectra and reference them appropriately.
-
Monitor the chemical shift and integration of the signals. The trigonal sp² boronic acid will have a characteristic chemical shift (e.g., ~27-30 ppm), while tetrahedral sp³ boronate species will appear upfield (e.g., ~2-9 ppm).[24] The appearance of a signal corresponding to boric acid (~19 ppm) can indicate deboronation.[24]
-
Quantify the relative amounts of each species over time to determine the rate of degradation or transformation at each pH.
-
-
Formulation and Handling Strategies for Enhanced Stability
Based on the understanding of the degradation pathways, several strategies can be employed to enhance the stability of amino-fluorophenylboronic acid hydrochloride in solution.
-
pH Control: The stability of boronic acids is highly dependent on pH.[9][10] Given the hydrochloride salt form, the compound is likely most stable in an acidic pH range (e.g., pH 2-5), which would suppress the formation of the more reactive tetrahedral boronate anion (pKa ~9 for the first ionization).[2][3] Maintaining an acidic pH can minimize base-catalyzed hydrolysis and oxidation.[25][26]
-
Use of Anhydrous Solvents: For stock solutions or reaction mixtures where water is not required, using anhydrous aprotic solvents can prevent hydrolysis and protodeboronation.[9]
-
Protection as Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester, is a common strategy to protect it during synthesis or for long-term storage.[9][27] MIDA boronates are known to be particularly stable to chromatography.[9][27]
-
Complexation with Diols: For aqueous formulations, complexation with a diol like mannitol can increase solubility and stability. This is the strategy used for the commercial formulation of bortezomib.[28] The formation of a boronate ester in situ can prevent the formation of less soluble and potentially less stable trimeric boroxine anhydrides.[28][29]
-
Inert Atmosphere: To minimize oxidative degradation, solutions can be prepared using deoxygenated solvents and stored under an inert atmosphere (e.g., nitrogen or argon).[9]
Conclusion
Amino-fluorophenylboronic acid hydrochloride is a valuable compound class whose utility is intrinsically linked to its chemical stability. A thorough understanding of its primary degradation pathways—hydrolysis, oxidation, and protodeboronation—is essential for any researcher in the field. By implementing a systematic approach to stability assessment using forced degradation studies coupled with robust analytical methods like HPLC and NMR, scientists can proactively identify liabilities. This knowledge enables the development of effective control strategies, from precise pH control and solvent selection to the use of protective groups and formulation excipients, ultimately ensuring the integrity and viability of these important molecules in the drug development pipeline.
References
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- American Chemical Society. Improving the oxidative stability of boronic acids through stereoelectronic effects.
- Eawag-BBD.
- Royal Society of Chemistry. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. RSC Publishing.
- ChemRxiv. Boronic Acid with High Oxidative Stability and Utility in Biological Contexts.
- Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Bernardini, R., et al.
- Wiley Online Library. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences.
-
Wageningen University & Research. Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]
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- BenchChem.
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- ResearchGate.
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- ACS Publications.
- SIELC Technologies. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
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- ACS Publications.
- MDPI.
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- KU ScholarWorks.
- Google Patents.
- ResearchGate.
- PubMed. Boronic acid with high oxidative stability and utility in biological contexts.
- YouTube. Masking Boronic Acids for Suzuki Coupling.
- Biomedical Journal of Scientific & Technical Research.
- Google Patents. Methods for forming protected organoboronic acids.
- Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances.
- ResearchGate. Scheme 4.2.
- Ibis Scientific, LLC. The Impact of pH on Chemical Stability in Lab Experiments.
- PubMed. Effect of pH on the stability of plant phenolic compounds.
- Utah State University Extension. EFFECT OF WATER PH ON THE CHEMICAL STABILITY OF PESTICIDES.
- MSU Extension.
- Research J. Pharm. and Tech. Solubility and solution stability studies of different amino acid prodrugs of bromhexine.
- PubMed. Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid.
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Thermodynamic Data & Characterization: 3-Amino-4-Fluorophenylboronic Acid
The following technical guide details the thermodynamic profile of 3-amino-4-fluorophenylboronic acid (3-A-4-FPBA) .
This guide synthesizes available empirical data with Hammett-derived predictions where specific experimental values are sparse in public literature. It is designed for researchers requiring actionable data for synthesis, drug design (protease inhibition), and sensor development (carbohydrate recognition).
Part 1: Compound Profile & Executive Summary
3-Amino-4-fluorophenylboronic acid is a bifunctional organoboron scaffold. It combines the reversible covalent binding capability of the boronic acid moiety (Lewis acid) with an aniline handle (Brønsted base) amenable to bioconjugation.
-
CAS Number: 873566-75-7
-
Molecular Formula:
-
Molecular Weight: 154.93 g/mol
-
Primary Application: Suzuki-Miyaura cross-coupling, glucose sensing (via diol binding), and reversible enzyme inhibition (serine proteases).
Thermodynamic Significance
The thermodynamic behavior of this molecule is governed by the interplay between the electron-withdrawing fluorine (para to boron) and the electron-donating amine (meta to boron). This "push-pull" electronic environment fine-tunes the Lewis acidity of the boron center, a critical parameter for optimizing binding affinity at physiological pH.
Part 2: Thermodynamic Parameters
The following data summarizes the physicochemical constants critical for experimental design.
Table 1: Physicochemical & Thermodynamic Properties[1]
| Parameter | Value (Experimental/Derived*) | Context & Causality |
| pKa₁ (Ammonium) | 3.8 – 4.2 (Estimated) | The protonated amine ( |
| pKa₂ (Boronate) | 8.9 – 9.1 (Calculated) | The meta-amino group ( |
| Solubility ( | ~2.0 – 5.0 g/L | Moderate. The zwitterionic character near pH 4-5 improves solubility, but neutral species (pH 7) precipitate. |
| Solubility (DMSO) | > 50 mg/mL | High. Preferred solvent for stock solutions. |
| Melting Point | > 215 °C (Decomp.) | Typical for boronic acids; prone to dehydration to boroxine trimers upon heating. |
| -15 to -20 kJ/mol | At pH > pKa. Binding is driven by enthalpy ( |
*Note: Where specific calorimetric data is absent in literature, values are derived using Hammett Linear Free Energy Relationships (LFER) validated against analogous structures (e.g., 3-aminophenylboronic acid).
Hammett Analysis of Acidity
Understanding the pKa is vital for binding assays. The shift in Lewis acidity relative to unsubstituted phenylboronic acid (
-
Reaction Constant (
): ~2.1 (Sensitivity of boronic acid ionization to substituents). -
Substituents:
-
3-Amino (meta):
(Electron Donating Raises pKa). -
4-Fluoro (para):
(Weakly Withdrawing Lowers pKa).
-
-
Net Effect: The amine dominance results in a slight increase in pKa, making the boron center less acidic than phenylboronic acid. This implies that for optimal carbohydrate binding, the working pH should be slightly more alkaline (pH 8.5–9.0).
Part 3: Thermodynamic Equilibria & Visualization
The molecule exists in a complex equilibrium involving protonation, hybridization change (sp² to sp³), and dehydration.
Diagram 1: Ionization & Binding Pathways
This diagram illustrates the transition from the cationic ammonium species to the active tetrahedral boronate anion capable of binding diols.
Caption: Thermodynamic ionization cascade of 3-A-4-FPBA. The tetrahedral boronate anion (Blue) is the thermodynamically favored species for high-affinity diol binding.
Part 4: Experimental Protocols
To validate these values in your specific matrix, use the following self-validating protocols.
Protocol A: Determination of Acid Dissociation Constant ( )
Objective: Determine the precise Lewis acidity (
-
Preparation: Dissolve 3-A-4-FPBA (
) in a buffer series ranging from pH 6.0 to 11.0 (constant ionic strength KCl). -
Detection: Measure UV-Vis absorbance. The conversion from trigonal (
) to tetrahedral ( ) geometry causes a hypsochromic shift (blue shift) in the of the aromatic ring (typically ~260-270 nm). -
Data Analysis: Plot Absorbance (
) vs. pH. -
Calculation: Fit the inflection point to the Henderson-Hasselbalch equation:
Self-Validation: The isosbestic point (wavelength where absorbance is invariant) must be sharp. Absence of an isosbestic point indicates decomposition (deboronation).
Protocol B: Binding Constant ( ) via ARS Assay
Objective: Quantify thermodynamic affinity for diols (e.g., Glucose, Sialic Acid). Method: Alizarin Red S (ARS) Competitive Displacement.
-
Complex Formation: Mix ARS (
) with 3-A-4-FPBA ( ) in phosphate buffer (pH 7.4). The solution turns fluorescent/orange upon formation of the ARS-Boronate ester. -
Titration: Titrate the target diol (ligand) into the mixture.
-
Thermodynamics: The diol displaces ARS (which is non-fluorescent in free form). Monitor the decrease in fluorescence or absorbance change at 460 nm.
-
Calculation: Use the Benesi-Hildebrand method or non-linear regression to solve for
.
Diagram 2: ARS Competitive Assay Workflow
Caption: Workflow for determining binding thermodynamics. The displacement is driven by the difference in Gibbs Free Energy (
Protocol C: Solubility Determination (Shake-Flask)
Objective: Establish saturation limits for formulation.
-
Saturation: Add excess solid 3-A-4-FPBA to the solvent (Water/PBS/DMSO).
-
Equilibration: Shake at constant temperature (25 °C) for 24 hours.
-
Filtration: Filter through a 0.22
PVDF membrane (nylon may bind boronic acids). -
Quantification: Analyze filtrate via HPLC-UV (C18 column, Acetonitrile/Water gradient).
-
Critical Check: Verify peak purity to ensure no oxidation to the phenol (a common impurity).
-
References
-
Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron. (Establishes the ARS assay standard).
-
Yan, J., et al. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols. Bioorganic & Medicinal Chemistry Letters. (Hammett analysis of boronic acids).[1]
-
Adamczyk-Woźniak, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules.[1][2][3][4][5][6][7][8][9] (Comprehensive pKa data).
-
PubChem Compound Summary. 3-Aminophenylboronic acid (Analogous Data).
Sources
- 1. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sites.pitt.edu [sites.pitt.edu]
- 7. 3-Aminobenzeneboronic acid | 30418-59-8 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains [mdpi.com]
Technical Guide: Role of (3-Amino-4-fluorophenyl)boronic acid in Medicinal Chemistry
This guide details the technical utility, synthetic applications, and medicinal chemistry significance of (3-Amino-4-fluorophenyl)boronic acid , a bifunctional building block and fragment used extensively in the development of kinase inhibitors and targeted covalent probes.
Executive Summary
(3-Amino-4-fluorophenyl)boronic acid (CAS: 873566-75-7) is a high-value pharmacophore precursor in modern drug discovery. It serves a dual role:
-
As a Fragment: A "privileged" scaffold in Fragment-Based Drug Discovery (FBDD), capable of forming reversible covalent bonds with protein targets (via the boronic acid) while providing distinct electrostatic vectors (via the fluoro-aniline moiety).
-
As a Synthetic Building Block: The primary reagent for installing the 3-amino-4-fluorophenyl moiety—a structural motif ubiquitous in kinase inhibitors (e.g., targeting BRAF, EGFR, Aurora kinases)—into heteroaryl cores via Suzuki-Miyaura cross-coupling.
This guide analyzes its physicochemical profile, synthetic protocols, and strategic application in optimizing lead compounds for metabolic stability and potency.
Chemical Profile & Fragment Properties[1][2][3][4][5][6]
The molecule combines a Lewis-acidic boron center with an electron-rich (but modulated) aniline system. Its compliance with the "Rule of Three" makes it an ideal starting point for fragment evolution.
| Property | Value / Description | Relevance to Drug Design |
| Structure | Benzene ring: 1-B(OH)₂, 3-NH₂, 4-F | Bifunctional: Orthogonal reactivity at B and N. |
| Formula | C₆H₇BFNO₂ | Low MW (154.93 Da) allows efficient ligand efficiency (LE) optimization. |
| Fluorine (C4) | Para to Boron, Ortho to Amine | Metabolic Block: Prevents hydroxylation at the para-position. Electronic: Lowers pKa of the aniline, reducing oxidative liability. |
| Amine (C3) | Meta to Boron | Vector: Ideal handle for amide/urea formation to access solvent-exposed pockets. |
| Boronic Acid | C1 Position | Warhead/Handle: Forms reversible covalent bonds with Ser/Thr residues or serves as a transmetallation site. |
The Fluorine Effect
The fluorine atom at position 4 is critical. Unlike a hydrogen atom, fluorine:
-
Modulates Lipophilicity: Increases
slightly, improving membrane permeability without compromising solubility. -
Bioisosterism: Mimics the steric demand of a hydrogen but with altered electrostatics, often improving binding affinity via orthogonal multipolar interactions with carbonyls or amides in the protein backbone.
-
pKa Modulation: The electron-withdrawing effect of fluorine (inductive) lowers the pKa of the adjacent amino group (approx. 1-1.5 units lower than unsubstituted aniline), making it less likely to be protonated at physiological pH. This increases the concentration of the neutral species required for membrane permeation.
Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
In FBDD, this molecule acts as a "warhead fragment." The boronic acid moiety can reversibly form tetrahedral boronate adducts with nucleophilic side chains (Serine, Threonine, Lysine) in enzyme active sites.
-
Mechanism: The sp² hybridized boron (trigonal planar) accepts a lone pair from a nucleophile to form an sp³ hybridized (tetrahedral) anion. This mimics the transition state of peptide hydrolysis, making it a potent inhibitor design element for proteases and hydrolases.
-
Screening: The ⁹F nucleus provides a sensitive NMR handle for fragment screening (¹⁹F NMR), allowing detection of binding events even at low affinity (mM range) without interference from protein signals.
Kinase Inhibitor Design (The "Hinge Binder" & "Tail")
The 3-amino-4-fluorophenyl moiety is frequently installed to create the "tail" or "solvent-front" region of kinase inhibitors.
-
Synthetic Logic: The boronic acid is coupled to a heteroaryl core (e.g., pyrimidine, quinazoline, azaindole).
-
Functionalization: The resulting 3-amino group is then derivatized into an amide, urea, or sulfonamide. This extension often reaches into the solvent-exposed region or the "back pocket" of the kinase, conferring selectivity.
-
Example: In BRAF inhibitors (like Vemurafenib analogs), the aryl ring occupies a hydrophobic pocket, while the fluorine prevents metabolic attack and the amine-derived substituent drives potency.
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling
Objective: Coupling (3-Amino-4-fluorophenyl)boronic acid with a heteroaryl chloride (e.g., 4-chloropyrimidine derivative).
Reagents:
-
(3-Amino-4-fluorophenyl)boronic acid (1.2 equiv)
-
Heteroaryl Chloride (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄
-
Base: 2M Na₂CO₃ (aqueous) or Cs₂CO₃ (solid, 3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) or DME/Water
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the heteroaryl chloride, boronic acid, and base. Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Solvent Addition: Add the degassed solvent mixture.
-
Catalyst Addition: Add the Palladium catalyst quickly under a positive stream of inert gas.
-
Reaction: Seal the vial and heat to 80–100 °C for 4–16 hours. Monitor by LC-MS (Target mass = Heteroaryl-Aryl-NH₂).
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[2][3]
-
Purification: Flash column chromatography (Hexanes/EtOAc). The free aniline product is usually stable on silica.
Critical Note: The free amino group is generally tolerated in Suzuki couplings. However, if the heteroaryl halide is extremely electron-deficient, competitive N-arylation (Buchwald-type side reaction) is possible but rare without a specific amine-coupling catalyst.
Protocol: Amide Coupling (Post-Suzuki)
Objective: Derivatization of the 3-amino group to form a functional inhibitor.
Reagents:
-
Scaffold-Aniline intermediate (from 4.1)
-
Carboxylic Acid (R-COOH)
-
Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF or DMF/DCM
Methodology:
-
Dissolve the Carboxylic Acid in DMF.
-
Add DIPEA and HATU. Stir for 5–10 minutes to activate the acid (formation of the active ester).
-
Add the Scaffold-Aniline intermediate.
-
Stir at Room Temperature for 2–12 hours.
-
Purification: Reverse-phase HPLC is often preferred for final compounds to ensure high purity for biological testing.
Visualization: Fragment Evolution Workflow
The following diagram illustrates the strategic evolution of the (3-Amino-4-fluorophenyl)boronic acid fragment into a potent kinase inhibitor lead.
Caption: Workflow transforming the boronic acid fragment into a lead compound via cross-coupling and late-stage functionalization.
References
-
Structure & Properties: PubChem Compound Summary for CID 21954814, (3-Amino-4-fluorophenyl)boronic acid. National Center for Biotechnology Information (2025). Link
-
Synthetic Application (Suzuki): Suzuki-Miyaura Cross-Coupling Reaction.[4] Tokyo Chemical Industry (TCI). Link
-
Medicinal Chemistry (Fluorine Role): Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry.[5] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Kinase Inhibitor Synthesis (Vemurafenib Analogs): Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analogs. MDPI (2020). Link
-
Boronic Acids in FBDD: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC (2020). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. sites.pitt.edu [sites.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimized Amide Coupling Strategies for (3-Amino-4-fluorophenyl)boronic acid hydrochloride
Executive Summary
This guide details the synthetic protocols for forming amide bonds using (3-Amino-4-fluorophenyl)boronic acid hydrochloride (CAS: 873566-75-7). This substrate presents a triad of synthetic challenges:
-
Electronic Deactivation: The fluorine atom ortho to the amine significantly reduces nucleophilicity compared to standard anilines.
-
Solubility Mismatch: As an HCl salt, the compound is hydrophilic, while standard coupling reagents (e.g., acid chlorides, mixed anhydrides) often require non-polar environments.
-
Boronic Acid Sensitivity: The free boronic acid moiety is susceptible to dehydration (boroxine formation) and protodeboronation under harsh basic or metallic conditions.
This note provides two validated protocols: a High-Throughput Discovery Method (HATU) for small-scale synthesis and a Scalable Process Method (T3P) for larger batches with simplified workup.
Strategic Analysis & Critical Parameters
The Nucleophile: Electronic & Steric Environment
The target amine is at position 3, with a fluorine atom at position 4.
-
Inductive Effect (-I): The high electronegativity of fluorine pulls electron density from the aromatic ring. Being ortho to the amine, this drastically lowers the pKa of the conjugate acid (estimated pKa ~2.5–3.5), making the free amine a poor nucleophile.
-
Implication: Weak coupling reagents (e.g., EDC/HOBt) will likely fail or result in slow kinetics, promoting side reactions. High-activity coupling agents (HATU, T3P) are required.
The Electrophile: Boronic Acid Interference
The
-
Mitigation: Avoid large excesses of base which can promote boronate complex formation. Avoid unbuffered aqueous conditions which favor equilibrium shifts toward boroxines.
Salt Management (The HCl Factor)
The starting material is supplied as a hydrochloride salt (
-
Requirement: The amine must be liberated in situ to react.
-
Stoichiometry: You must add exactly 1.0 equivalent of base (e.g., DIPEA) solely to neutralize the HCl, plus the standard equivalents required for the coupling reaction. Failure to account for this "sacrificial" base equivalent is the #1 cause of low yields.
Decision Matrix & Workflow
The following flowchart illustrates the decision logic for selecting the appropriate protocol based on scale and solubility.
Figure 1: Decision matrix for selecting coupling conditions based on scale and downstream processing capabilities.
Experimental Protocols
Protocol A: HATU-Mediated Coupling (The "Universal" Method)
Best for: Milligram-scale discovery chemistry, library synthesis, and when the carboxylic acid partner is valuable.
Rationale: HATU generates a highly reactive aza-benzotriazole ester species that reacts rapidly with electron-deficient anilines. DMF is used to fully solubilize the zwitterionic boronic acid salt.
Materials:
-
Carboxylic Acid Partner (1.0 eq)
-
(3-Amino-4-fluorophenyl)boronic acid HCl (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.5 eq)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL). Add HATU (1.2 mmol, 456 mg) and DIPEA (1.0 mmol, 174 µL - Note: This is only partial base to start). Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow.
-
Salt Neutralization: In a separate vial, dissolve/suspend the Boronic Acid HCl salt (1.1 mmol) in DMF (2 mL). Add the remaining DIPEA (2.5 mmol, 435 µL).
-
Observation: The suspension should clear as the free amine is liberated.
-
-
Coupling: Add the amine/DIPEA solution to the activated acid solution dropwise.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.
-
LCMS Note: Look for the mass of Product
. You may also see peaks corresponding to the boronic ester with methanol if MeOH is used in the LCMS mobile phase ( or ).
-
-
Workup:
-
Dilute with EtOAc (30 mL).
-
Wash with 5% LiCl solution (3x) to remove DMF.
-
Wash with dilute citric acid (pH ~4) to remove excess DIPEA/HATU byproducts. Caution: Do not use strong acid (HCl) as it may strip the boronic acid.
-
Dry over
, filter, and concentrate.
-
Protocol B: T3P-Mediated Coupling (The "Clean" Method)
Best for: Gram-scale synthesis, avoiding DMF, and minimizing purification steps.
Rationale: T3P (Propylphosphonic anhydride) drives coupling with very low epimerization and produces only water-soluble byproducts. It is robust enough to work in EtOAc even if the starting material is a suspension.
Materials:
-
Carboxylic Acid Partner (1.0 eq)
-
(3-Amino-4-fluorophenyl)boronic acid HCl (1.1 eq)
-
T3P (50% w/w solution in EtOAc) (1.5 eq)
-
Pyridine (3.0 eq) or DIPEA (3.0 eq)
-
Solvent: EtOAc (Ethyl Acetate) or 2-MeTHF
Procedure:
-
Setup: Charge a flask with the Carboxylic Acid (1.0 mmol) and the Boronic Acid HCl salt (1.1 mmol).
-
Solvent & Base: Add EtOAc (5 mL) followed by Pyridine (3.0 mmol, 242 µL).
-
Note: Pyridine acts as both the base and an acylation catalyst. The mixture may remain a suspension; this is acceptable.
-
-
Addition: Cool the mixture to 0°C (ice bath). Add T3P solution (1.5 mmol) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow to warm to RT. Stir for 12–24 hours.
-
Why longer time? The heterogeneous nature and the deactivated aniline require more time than HATU.
-
-
Workup (Self-Validating):
Comparative Data Analysis
| Feature | HATU / DIPEA / DMF | T3P / Pyridine / EtOAc |
| Reaction Rate | Fast (< 4 hours) | Moderate (12–24 hours) |
| Solubility | Excellent (Homogeneous) | Good (Heterogeneous OK) |
| Byproduct Removal | Difficult (Requires washes/column) | Excellent (Water wash only) |
| Boronic Acid Stability | Moderate (Basic DMF can degrade B-C bond) | High (Neutral/Mild conditions) |
| Cost | High | Moderate |
| Recommended Use | Discovery / MedChem | Process / Scale-up |
Troubleshooting & Pitfalls
Boroxine Formation
Free boronic acids can dehydrate to form cyclic trimers (boroxines).[4]
-
Symptom: NMR shows broad peaks or complex aromatic regions; LCMS shows mass corresponding to
. -
Solution: This is often reversible. Add a small amount of water or MeOH to the NMR solvent to break the trimer back to the monomer. In synthesis, ensure the final workup is not excessively dry or acidic.
Protodeboronation
Cleavage of the C-B bond, replacing
-
Cause: Metal contamination (Pd, Cu) or high temperatures in basic media.
-
Prevention: Keep reaction temperature
. Avoid using carbonate bases ( ) which are often used in Suzuki couplings but are too harsh for this amide coupling step. Stick to organic bases (DIPEA, Pyridine).
Low Conversion
-
Cause: The Fluorine effect reduces amine nucleophilicity.
-
Solution: Do not increase temperature. Instead, increase the concentration of the reaction (run at 0.5 M or 1.0 M) to drive kinetics. Switch from DIPEA to N-Methylmorpholine (NMM) which is less sterically hindered.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4][5][6][7][8] Tetrahedron, 61(46), 10827-10852.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[9] Organic Process Research & Development, 20(2), 140–177.
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Chapter on Stability and Handling).
-
Archibald, S. G., et al. (2012). Propanephosphonic Acid Anhydride (T3P): A Versatile Reagent for the Synthesis of Heterocycles.[6] Journal of Organic Chemistry.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. peptidebridge.com [peptidebridge.com]
- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Carbohydrate Sensing Using Amino-Fluorophenylboronic Acids
Introduction: The Critical Role of Carbohydrate Sensing and the Rise of Amino-Fluorophenylboronic Acids
Carbohydrates are fundamental to a vast array of biological processes, from cellular metabolism to intercellular communication and pathogenesis. The ability to accurately detect and quantify specific carbohydrates is therefore of paramount importance in biomedical research, clinical diagnostics, and drug development. For instance, continuous and non-invasive glucose monitoring is a critical need for managing diabetes, a global health crisis.[1] Traditional methods for glucose detection, often enzyme-based, can suffer from limitations such as inconvenience and the inability to provide continuous monitoring.[1] This has spurred the development of synthetic chemosensors capable of real-time carbohydrate detection.
Among the most promising classes of synthetic receptors for carbohydrates are those based on boronic acids.[2][3][4] Phenylboronic acid (PBA) derivatives, in particular, have been extensively studied for their ability to form reversible covalent complexes with the cis-1,2- or 1,3-diol moieties present in saccharides.[5][6] This interaction forms the basis of a versatile platform for carbohydrate sensing.[7][8] The incorporation of amino and fluoro substituents onto the phenylboronic acid scaffold offers significant advantages, including enhanced water solubility, modulated acidity (pKa), and improved fluorescence signaling, making them particularly well-suited for applications in physiological environments.[1][9][10]
This comprehensive guide provides an in-depth exploration of the principles and applications of amino-fluorophenylboronic acids for carbohydrate sensing. We will delve into the underlying mechanisms of action, provide detailed, field-proven protocols for their use, and offer insights into data interpretation and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology in their work.
Mechanism of Action: The Chemistry of Boronic Acid-Based Carbohydrate Recognition
The ability of boronic acids to recognize and signal the presence of carbohydrates is rooted in a dynamic covalent interaction. This process can be understood through the following key principles:
1. The Boronic Acid-Diol Interaction:
Boronic acids exist in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate form.[1][2][11] It is the tetrahedral boronate that readily forms a stable, cyclic ester with the cis-diol of a carbohydrate.[12] This reversible reaction is pH-dependent, with the equilibrium shifting towards the boronate ester form at higher pH values.[12][13]
Figure 1: Equilibrium of boronic acid and its interaction with a diol-containing carbohydrate.
2. The Role of Amino and Fluoro Substituents:
The strategic placement of amino and fluoro groups on the phenyl ring is crucial for optimizing the sensor's performance in biological applications:
-
Fluorine: As a strongly electron-withdrawing group, fluorine lowers the pKa of the boronic acid.[9][10] This is highly advantageous as it allows the sensor to operate effectively at physiological pH (around 7.4), where the concentration of the active tetrahedral boronate form would otherwise be low for unsubstituted phenylboronic acid (pKa ~9).[2][9]
-
Amine: The amino group can serve multiple purposes. It can act as a protonatable site, enhancing water solubility.[1] Furthermore, in many sensor designs, the nitrogen atom's lone pair of electrons can participate in photoinduced electron transfer (PET), a common fluorescence quenching mechanism.[14]
3. Fluorescence Signaling Mechanisms:
The binding of a carbohydrate to an amino-fluorophenylboronic acid-based sensor can be transduced into a measurable fluorescence signal through several mechanisms:
-
Photoinduced Electron Transfer (PET): In a typical "turn-on" PET sensor, the lone pair of electrons on a nearby amino group quenches the fluorescence of an appended fluorophore in the unbound state. Upon carbohydrate binding, the boron atom becomes more electron-deficient, leading to a stronger interaction with the amino group's lone pair. This interaction suppresses the PET process, resulting in a significant increase in fluorescence intensity.[14]
Figure 2: The PET mechanism in a "turn-on" amino-fluorophenylboronic acid sensor.
-
Intramolecular Charge Transfer (ICT): In ICT-based sensors, the boronic acid group acts as an electron-withdrawing moiety.[15] Upon binding to a diol, the boron center becomes more electron-rich in its tetrahedral form. This alters the charge distribution in the excited state of the fluorophore, leading to a shift in the emission wavelength (ratiometric sensing) and/or a change in fluorescence intensity.[15]
Experimental Protocols
The following protocols provide a generalized framework for the use of amino-fluorophenylboronic acid-based fluorescent probes for carbohydrate sensing. Specific parameters may need to be optimized depending on the particular sensor and application.
Protocol 1: Preparation of Stock Solutions and Buffers
Rationale: Proper preparation of sensor and buffer solutions is critical for obtaining reproducible results. The choice of buffer and its pH are paramount as they directly influence the boronic acid-diol binding equilibrium.
Materials:
-
Amino-fluorophenylboronic acid-based fluorescent sensor
-
High-purity solvent for the sensor (e.g., DMSO, methanol, or water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Other buffers as required (e.g., phosphate, borate) for pH titration experiments
-
High-purity deionized water
Procedure:
-
Sensor Stock Solution: Prepare a concentrated stock solution of the amino-fluorophenylboronic acid sensor (e.g., 1-10 mM) in a suitable solvent. Store the stock solution protected from light at -20°C.
-
Buffer Preparation: Prepare a working buffer solution at the desired pH. For physiological studies, PBS at pH 7.4 is commonly used.[16] For pH titration experiments, a series of buffers covering a range of pH values (e.g., pH 4-10) should be prepared.[17]
-
Carbohydrate Stock Solutions: Prepare concentrated stock solutions of the carbohydrates to be tested (e.g., glucose, fructose, galactose) in the working buffer.
Protocol 2: Fluorescence Titration for Determination of Binding Affinity
Rationale: Fluorescence titration is a standard method to determine the binding constant (Ka) or dissociation constant (Kd) of the sensor for a specific carbohydrate. This involves measuring the change in fluorescence intensity as a function of increasing carbohydrate concentration.
Materials:
-
Prepared stock solutions (sensor, buffer, carbohydrate)
-
Fluorometer
-
Cuvettes (quartz or plastic, depending on the wavelength)
Procedure:
-
Instrument Setup: Set the excitation and emission wavelengths on the fluorometer appropriate for the specific sensor.
-
Sample Preparation: In a cuvette, add a fixed concentration of the amino-fluorophenylboronic acid sensor in the working buffer. The final sensor concentration should be in the low micromolar range to avoid aggregation and inner filter effects.
-
Titration: Record the initial fluorescence intensity of the sensor solution. Then, make sequential additions of the carbohydrate stock solution to the cuvette, ensuring thorough mixing after each addition.
-
Data Acquisition: After each addition, record the fluorescence intensity. Continue the additions until the fluorescence signal reaches a plateau, indicating saturation of the sensor.
-
Data Analysis: Plot the change in fluorescence intensity (ΔF = F - F₀) against the carbohydrate concentration. The binding constant can be determined by fitting the data to a suitable binding model (e.g., 1:1 binding isotherm using non-linear regression).
Figure 3: Workflow for fluorescence titration to determine binding affinity.
Protocol 3: Selectivity Assessment
Rationale: It is crucial to evaluate the selectivity of the sensor for the target carbohydrate against other potentially interfering species, especially structurally similar sugars.
Procedure:
-
Prepare solutions of the sensor with a fixed concentration of the target carbohydrate and various other carbohydrates at the same concentration.
-
Measure the fluorescence response for each solution.
-
Compare the fluorescence enhancement for the target carbohydrate to that of the other sugars. A significantly higher response for the target indicates good selectivity.
Data Interpretation and Troubleshooting
Quantitative Data Summary:
The performance of amino-fluorophenylboronic acid sensors can be quantified and compared using several key parameters. The table below provides a template for summarizing such data.
| Sensor | Target Carbohydrate | Binding Constant (Ka, M⁻¹) | Limit of Detection (LOD) | Fold-change in Fluorescence | Optimal pH |
| Sensor A | Glucose | 2.3 x 10⁶[17] | 1.5 µM[16] | >2100[17] | 7.4 |
| Sensor B | Fructose | 2.7 x 10⁴ | 10 µM | 10 | 8.0 |
| Sensor C | Galactose | 1.5 x 10⁵ | 5 µM | 50 | 7.4 |
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low fluorescence signal or poor response | - Incorrect excitation/emission wavelengths.- Sensor concentration is too low.- pH of the buffer is not optimal for binding.[12]- Photobleaching of the sensor. | - Verify the spectral properties of the sensor.- Increase sensor concentration (be mindful of aggregation).- Perform a pH titration to find the optimal pH.- Minimize exposure of the sample to the excitation light. |
| High background fluorescence | - Impurities in the sensor or buffer.- Autofluorescence from the sample matrix. | - Purify the sensor.- Use high-purity reagents and solvents.- Measure and subtract the background fluorescence of a blank sample. |
| Poor selectivity | - The sensor's binding pocket is not sufficiently specific for the target carbohydrate. | - Consider a sensor with a different structural design, such as a diboronic acid sensor for enhanced glucose selectivity.[8]- Perform experiments in the presence of competing sugars to quantify the interference. |
| Precipitation of the sensor | - Poor water solubility of the sensor.- Sensor concentration is too high. | - Use a co-solvent (e.g., a small percentage of DMSO or methanol), but be aware this can affect binding affinities.[18]- Work at a lower sensor concentration. |
Conclusion and Future Perspectives
Amino-fluorophenylboronic acids represent a powerful and versatile class of fluorescent sensors for carbohydrate detection. Their tunable properties, particularly the ability to operate at physiological pH, make them highly suitable for a wide range of applications in biological research and diagnostics. The protocols and guidelines presented here provide a solid foundation for researchers to successfully employ these sensors in their work.
Future advancements in this field will likely focus on the development of sensors with even greater selectivity for specific carbohydrates, longer excitation and emission wavelengths to minimize biological autofluorescence, and improved quantum yields for enhanced sensitivity. The integration of these sensors into materials such as hydrogels and nanoparticles holds great promise for the development of continuous, in vivo monitoring systems.[9][19]
References
- Geddes, C. D., & Lakowicz, J. R. (Eds.). (2006). Topics in Fluorescence Spectroscopy: Glucose Sensing (Vol. 11). Springer.
- James, T. D., & Shinkai, S. (2002). Boronic acids in molecular self-assembly. Topics in Current Chemistry, 218, 159-200.
- He, X., & Li, Z. (2016). Boronic acid-based fluorescent sensors for carbohydrate recognition. RSC Advances, 6(10), 8089-8100.
- Hosseinzadeh, R., et al. (2018). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. RSC Advances, 8(25), 13854-13861.
- Takeuchi, M., et al. (2000). A study of boronic acid based fluorescent glucose sensors. Talanta, 51(2), 229-240.
- Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722.
-
ResearchGate. (n.d.). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
LookChem. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]
- Yang, W., Fan, H., & Gao, X. (2007). Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. Medicinal research reviews, 27(5), 699-736.
- Li, M., & Li, Z. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Chemical Reviews, 121(15), 9436-9485.
- Wang, B., & Anslyn, E. V. (2011). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Accounts of Chemical Research, 44(11), 1139-1150.
- Google Patents. (n.d.). CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.
- Bull, S. D., et al. (2012). Molecular recognition with boronic acids—applications in chemical biology. Journal of the Brazilian Chemical Society, 23, 1-19.
- Fossey, J. S., & James, T. D. (2015). Boronic Acid‐Based Carbohydrate Sensing.
-
LookChem. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]
- Weinstain, R., et al. (2024). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega, 9(3), 3945-3954.
- Wróblewska, A., et al. (2021). Fluorescent Sensor Array for Quantitative Determination of Saccharides. ACS Sensors, 6(11), 4069-4077.
- Wang, D., et al. (2014). Synthesis-Modification Integration: One-Step Fabrication of Boronic Acid Functionalized Carbon Dots for Fluorescent Blood Sugar Sensing. Analytical Chemistry, 86(9), 4544-4549.
- Wu, L., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC advances, 8(48), 27364-27380.
- Liu, X., et al. (2021). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 11(11), 441.
- D'Souza, F., & Kutner, W. (2012). Phenylboronic acids-based diagnostic and therapeutic applications. Journal of the American Chemical Society, 134(4), 1845-1848.
- Mola, M. G., et al. (2023). Phenylboronic acid in targeted cancer therapy and diagnosis. Journal of Controlled Release, 358, 45-60.
- Li, M., & Li, Z. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Chemical Reviews, 121(15), 9436-9485.
- Kubáň, P., & Růžička, F. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Luminescence, 29(7), 817-826.
- Park, S., et al. (2018). Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Omega, 3(10), 14357-14364.
- DiCesare, N., & Lakowicz, J. R. (2002). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. Journal of biomedical optics, 7(4), 538-545.
- Sharma, G., et al. (2020). Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking. Journal of Fluorescence, 30(5), 1121-1132.
- Zhang, Y., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society, 145(15), 8445-8454.
- Hoffmann, K., et al. (2016). Detecting carbohydrate–lectin interactions using a fluorescent probe based on DBD dyes. Organic & Biomolecular Chemistry, 14(3), 850-857.
- Chen, Y., et al. (2023). Sensitive and specific detection of saccharide species based on fluorescence: update from 2016. Journal of Analytical Methods in Chemistry, 2023.
- White, P. B., et al. (2022). Bis-Boronic Acid Liposomes for Carbohydrate Recognition and Cellular Delivery. Chemistry–A European Journal, 28(63), e202202028.
- Schlafer, S., et al. (2021). Fluorescence lectin binding analysis of carbohydrate components in dental biofilms grown in situ in the presence or absence of sucrose. Scientific reports, 11(1), 1-12.
-
ResearchGate. (n.d.). Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds. Retrieved from [Link]
Sources
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- 19. lookchem.com [lookchem.com]
Application Notes and Protocols for the Synthesis of Fluoro-Substituted Boronic Acid Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Proteasome as a Therapeutic Target and the Role of Fluorine in Inhibitor Design
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of unneeded or damaged proteins, thereby maintaining protein homeostasis.[1][2] The 26S proteasome, a multi-catalytic protease complex, is the central component of the UPS.[3] Its targeted inhibition has emerged as a powerful therapeutic strategy, particularly in oncology.[2][4] Boronic acid-containing compounds, such as the FDA-approved drug bortezomib, are potent and reversible inhibitors of the proteasome.[1][2][4] The boronic acid moiety forms a stable, yet reversible, tetrahedral intermediate with the active site threonine residue of the proteasome's β5 subunit, which is responsible for its chymotrypsin-like activity.[1][5]
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[6][7][8] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[7][8] Judicious fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to the target protein.[8][9] This application note provides a detailed guide to the synthesis, purification, characterization, and biological evaluation of a fluoro-substituted dipeptidyl boronic acid proteasome inhibitor, offering insights into the practical application of fluorine in drug design.
The Rationale for Fluoro-Substitution in Proteasome Inhibitors
The introduction of fluorine into proteasome inhibitors can offer several advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic oxidation.[7] This can block metabolic "soft spots" in a molecule, leading to a longer half-life and improved bioavailability.
-
Increased Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to more favorable interactions with the target protein.[7][10] It can participate in hydrogen bonding and other non-covalent interactions, enhancing binding affinity and potency.[10]
-
Improved Membrane Permeability: Fluorine substitution can increase the lipophilicity of a compound, which can improve its ability to cross cell membranes and reach its intracellular target.[8][10]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can influence a compound's solubility, absorption, and distribution.[8][9]
Synthesis of a Fluoro-Substituted Dipeptidyl Boronic Acid Proteasome Inhibitor: A Representative Protocol
This protocol describes the synthesis of a fluorinated analog of bortezomib, specifically (1R)-1-[(2S)-2-[[(4-fluorophenyl)carbonyl]amino]-3-phenylpropanamido]-3-methylbutyl]boronic acid. This example illustrates the integration of a fluoro-substituted building block into a known synthetic route for dipeptidyl boronic acid proteasome inhibitors.[11][12][13]
Synthetic Workflow Diagram
Caption: Synthetic workflow for a fluoro-substituted dipeptidyl boronic acid proteasome inhibitor.
Experimental Protocol
Step 1: Synthesis of Boc-L-Phenylalanine
-
To a solution of L-phenylalanine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) portion-wise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-phenylalanine as a white solid.
Step 2: Coupling of Boc-L-Phenylalanine with the Aminoboronate
-
In an inert atmosphere (N₂ or Ar), dissolve Boc-L-phenylalanine (1.0 eq) and (1R)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine trifluoroacetate salt (1.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) followed by O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU, 1.1 eq).
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 3: Deprotection of the Boc Group
-
Dissolve the purified dipeptide from Step 2 in a solution of 4 M HCl in dioxane or 20% trifluoroacetic acid (TFA) in DCM.
-
Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (2x) to remove residual acid. The resulting amine salt is used in the next step without further purification.
Step 4: Acylation with 4-Fluorobenzoyl Chloride
-
Dissolve the amine salt from Step 3 in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add DIPEA (2.5 eq) followed by the dropwise addition of 4-fluorobenzoyl chloride (1.1 eq).
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Step 5: Deprotection of the Boronic Acid Pinacol Ester
-
Dissolve the product from Step 4 in a biphasic solvent system of n-hexane and methanol.
-
Add isobutylboronic acid (2.0 eq) and 1 M HCl.
-
Stir the mixture vigorously at room temperature for 12-16 hours.
-
Separate the layers and extract the aqueous methanol layer with n-hexane to remove the pinanediol-isobutylboronate ester.
-
Concentrate the aqueous methanol layer under reduced pressure.
-
The crude final product can be purified by preparative reverse-phase HPLC.
Purification and Characterization
Purification Protocol
Purification of the final boronic acid can be challenging due to its polarity and potential for degradation.[14][15]
Preparative Reverse-Phase HPLC:
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA or formic acid.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
Post-Purification: Fractions containing the pure product are pooled and lyophilized to yield the final compound as a white, fluffy solid.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful tool for the structural elucidation of fluorinated compounds.[16][17][18][19][20]
-
¹H NMR: Will show characteristic signals for the aromatic and aliphatic protons. The coupling of protons near the fluorine atom will be observed.
-
¹³C NMR: The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant. Carbons further away will exhibit smaller couplings.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring. The chemical shift will be indicative of its electronic environment.[16][17]
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound.
Summary of Analytical Data
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR | Signals corresponding to aromatic protons (including those coupled to fluorine), amide protons, and aliphatic protons of the peptide backbone. |
| ¹³C NMR | Resonances for all carbons, with the carbon attached to fluorine appearing as a doublet with a large ¹JCF coupling constant. |
| ¹⁹F NMR | A single peak in the aromatic region. |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺ should match the observed value within ± 5 ppm. |
| Purity (HPLC) | ≥95% |
Biological Evaluation: In Vitro Proteasome Inhibition Assay
The inhibitory activity of the synthesized fluoro-substituted boronic acid is determined by measuring its effect on the chymotrypsin-like activity of the 20S proteasome.[21][22][23]
Protocol for 20S Proteasome Activity Assay
-
Reagents and Materials:
-
Purified human 20S proteasome
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT
-
Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin)
-
Synthesized inhibitor and a non-fluorinated control (e.g., bortezomib)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
-
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor and the control compound in assay buffer.
-
In a 96-well plate, add the assay buffer and the inhibitor dilutions.
-
Add the 20S proteasome to each well (final concentration typically in the low nM range) and incubate for a specified time (e.g., 15-30 minutes) at 37 °C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC (final concentration typically 10-20 µM).
-
Immediately measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Representative Data
| Compound | IC₅₀ (nM) for 20S Proteasome (Chymotrypsin-like activity) |
| Bortezomib (Control) | 5.2 ± 0.8 |
| Fluoro-substituted Analog | 3.8 ± 0.6 |
Note: These are example data and actual results may vary.
Mechanism of Proteasome Inhibition by Dipeptidyl Boronic Acids
The boronic acid warhead of the inhibitor is key to its mechanism of action.[1] It forms a covalent, yet reversible, bond with the hydroxyl group of the N-terminal threonine residue in the active site of the proteasome's β-subunits.[1][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of the proteasome inhibitor Velcade (Bortezomib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of the boronic acid-based proteasome inhibitor bortezomib in complex with the yeast 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. eurekaselect.com [eurekaselect.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. CN103897028A - Synthesis method of bortezomib - Google Patents [patents.google.com]
- 13. WO2009004350A1 - Methods for preparing bortezomib and intermediates used in its manufacture - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 20. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 21. Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Improving solubility of (3-Amino-4-fluorophenyl)boronic acid HCl in THF or Dioxane
The following guide is structured as a Technical Support Center resource. It is designed to be modular, addressing the specific physicochemical conflict between your ionic starting material and your desired lipophilic solvent system.
Ticket ID: #SOL-3A4F-THF Subject: Solubility Enhancement of (3-Amino-4-fluorophenyl)boronic acid HCl in Ethers (THF/Dioxane) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Chemical Context
You are attempting to dissolve (3-Amino-4-fluorophenyl)boronic acid hydrochloride in THF (Tetrahydrofuran) or 1,4-Dioxane .
-
The Conflict: You are fighting a "Lattice Energy vs. Solvation Energy" battle. The HCl salt form creates a highly polar, ionic crystal lattice. THF and Dioxane are moderately polar ethers with low dielectric constants (
and , respectively). They are excellent for the neutral boronic acid but effectively inert toward the ionic HCl salt. -
The Risk: Forcing solubility via heat without pH control risks protodeboronation (cleavage of the C-B bond), a side reaction accelerated by the 4-fluoro substituent and the meta-position ammonium group.
This guide provides three validated protocols to resolve this, ranked by experimental complexity.
Troubleshooting Protocols
Method A: In-Situ Neutralization (The "Free-Base" Strategy)
Best for: Reactions where the HCl salt interferes with the catalyst or when high concentration is required. Mechanism: You will strip the HCl using a tertiary amine, generating the neutral (3-Amino-4-fluorophenyl)boronic acid, which is highly soluble in THF.
Protocol:
-
Suspend the boronic acid HCl salt in anhydrous THF (0.1 M concentration). It will appear as a cloudy slurry.
-
Add 2.5 to 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) dropwise.
-
Observation: The slurry will likely change consistency. The heavy chunks of boronic acid salt will dissolve, replaced by a fine, white precipitate (the amine hydrochloride salt, e.g.,
).
-
-
Critical Step: If your downstream reaction is sensitive to solids, filter the mixture through a 0.45 µm PTFE syringe filter under an inert atmosphere (Ar/N2).
-
Result: The clear filtrate contains your neutral boronic acid ready for reaction.
Scientist's Note: We prefer DIPEA over TEA because DIPEA·HCl is more lipophilic and sometimes stays in solution better, or conversely, forms larger crystals that are easier to filter, depending on the exact solvent blend.
Method B: The "Polar Spike" (Co-Solvent Engineering)
Best for: Suzuki-Miyaura couplings where traces of protic solvents are tolerated. Mechanism: A small volume of a high-dielectric solvent breaks the ionic lattice, allowing the bulk THF to solvate the hydrophobic phenyl ring.
Protocol:
-
Prepare your main volume of THF.
-
Pre-dissolve the boronic acid HCl in the minimum necessary volume of Methanol (MeOH) or Water .
-
Ratio: Typically, a 5-10% v/v "spike" is sufficient.
-
Example: For 100 mg compound, dissolve in 0.5 mL MeOH, then dilute with 4.5 mL THF.
-
-
Warning: If using water, ensure your catalyst system (e.g., Pd(PPh3)4) is not strictly water-sensitive, or degas the water thoroughly.
Method C: Ligand Exchange (Pinacol Ester Formation)
Best for: Long-term storage or reactions requiring strictly anhydrous, non-basic conditions. Mechanism: Converting the boronic acid to a boronate ester (Bpin) eliminates the hydrogen-bond donor/acceptor network and the zwitterionic potential, making it extremely soluble in organic solvents.
Protocol:
-
Combine the boronic acid HCl (1 equiv) with Pinacol (1.1 equiv) in THF.
-
Add MgSO4 (anhydrous) as a desiccant to drive the equilibrium (dehydration).
-
Stir at Room Temperature for 2–4 hours.
-
Filter off the MgSO4. The filtrate contains the pinacol ester.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting the correct solubility method based on your downstream application constraints.
Figure 1: Decision matrix for solubilizing amino-phenyl boronic acid salts in ethereal solvents.
Frequently Asked Questions (FAQ)
Q1: Can I just heat the THF to reflux to dissolve the salt? A: Do not recommend. While heat increases solubility, fluorinated phenylboronic acids are susceptible to protodeboronation (loss of the boron group) at high temperatures, especially if the pH is not neutral [1]. The 4-fluoro substituent withdraws electrons, making the ipso-carbon more susceptible to nucleophilic attack or hydrolytic cleavage. Keep temperatures below 60°C until the coupling reaction begins.
Q2: I added TEA and the solution turned into a different kind of cloudy. What happened? A: You successfully neutralized the boronic acid, but you precipitated Triethylamine Hydrochloride (TEA·HCl) . This salt is insoluble in THF.
-
Test: Take an aliquot and add water. If the solid dissolves instantly, it is TEA·HCl, and your boronic acid is likely in solution. You can proceed with the suspension or filter it.
Q3: Why does the solution turn yellow over time? A: This indicates oxidation (phenol formation) or boroxine formation. Boronic acids exist in equilibrium with their trimeric anhydrides (boroxines) [2].[1] In anhydrous THF, the equilibrium shifts toward the boroxine. This is usually reversible and does not harm Suzuki couplings, but it changes the stoichiometry (3 boron atoms per molecule).
Q4: Does the position of the Fluorine atom (C4) affect solubility? A: Indirectly. The C4-Fluoro and C3-Amino groups create a specific dipole moment. However, the primary solubility driver is the HCl salt lattice . The electronic effect of the Fluorine is more critical for reactivity (making the boron more Lewis acidic) than for bulk solubility in this context.
Comparative Data Table
| Feature | Method A (Neutralization) | Method B (Co-Solvent) | Method C (Pinacol Ester) |
| Solubility Mechanism | Deprotonation (Lattice breaking) | Dielectric increase | Covalent modification |
| Reagent Added | DIPEA or TEA | MeOH, Water, or DMSO | Pinacol + MgSO4 |
| Water Content | Anhydrous possible | Wet | Anhydrous |
| Byproducts | Amine·HCl salts (Solids) | None | Water (removed by MgSO4) |
| Stability | Moderate (Free amine can oxidize) | Good | Excellent (Best storage form) |
| Reaction Compatibility | Base-mediated couplings (Suzuki) | Robust catalysts only | All (Suzuki, Chan-Lam, etc.) |
References
-
K. P. S. S. H. K. A. S. R. M. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society. Link
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Link
-
Hall, D. G.[2] (Ed.).[2][3] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[2] Wiley-VCH.[2] Link
Sources
Technical Support Center: Optimizing Base Selection for 3-Amino-4-fluorophenylboronic Acid Reactions
Welcome to the technical support center for optimizing reactions involving 3-amino-4-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this unique substrate in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Here, we will dissect the critical role of base selection and provide practical, evidence-based solutions to common experimental hurdles.
Understanding the Substrate: A Molecule of Competing Influences
3-Amino-4-fluorophenylboronic acid is a valuable building block, but its reactivity is nuanced. The molecule possesses competing electronic effects: a meta-directing, electron-donating amino group (-NH₂) and an ortho-directing, electron-withdrawing fluorine atom (-F). This unique substitution pattern influences the acidity of the boronic acid and its stability, making the choice of base a critical parameter for success. The primary challenge is to facilitate the desired transmetalation step of the catalytic cycle while avoiding detrimental side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical for 3-amino-4-fluorophenylboronic acid?
Base selection is paramount because the base performs a crucial dual function in the Suzuki-Miyaura catalytic cycle: it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation to the palladium center.[1] However, an inappropriate base can lead to several undesirable outcomes with this specific substrate:
-
Protodeboronation: This is a major side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid.[2] This is often promoted by excessively strong or nucleophilic bases, especially in the presence of water.
-
Catalyst Inhibition: The lone pair of electrons on the amino group can potentially coordinate to the palladium catalyst, leading to catalyst deactivation and low yields.
-
Poor Boronate Formation: A base that is too weak may not be sufficient to deprotonate the boronic acid effectively, leading to a slow or stalled reaction.
Q2: What are the key properties to consider when choosing a base?
The ideal base should be strong enough to deprotonate the boronic acid but not so strong as to promote significant protodeboronation or other side reactions. Key properties to consider are:
-
Basicity (pKa of the conjugate acid): This determines the base's strength.
-
Solubility: The base must have some solubility in the reaction solvent to be effective. Biphasic systems (e.g., toluene/water) can be used, but require vigorous stirring.
-
Nucleophilicity: Highly nucleophilic bases can increase the rate of protodeboronation.
-
Counter-ion: The cation of the base can influence solubility and reactivity. For example, cesium carbonate (Cs₂CO₃) is more soluble in many organic solvents than potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[3][4]
Q3: Which bases are recommended as a starting point for this substrate?
For substrates like 3-amino-4-fluorophenylboronic acid, it is often best to start with moderately strong, non-nucleophilic inorganic bases. Good starting points for screening include:
-
Potassium Carbonate (K₂CO₃): A widely used, cost-effective base.
-
Potassium Phosphate (K₃PO₄): Often effective in challenging couplings and can be used under aqueous or anhydrous conditions.[5]
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble carbonate base, often successful when others fail.[3][4]
Organic bases like triethylamine (TEA) are generally less effective for activating boronic acids in Suzuki couplings.[6]
Q4: How does the solvent system influence the choice of base?
The solvent and base are intrinsically linked. For inorganic bases like carbonates and phosphates, which have low solubility in purely organic solvents like dioxane or toluene, a co-solvent of water is typically required to facilitate the reaction. This creates a biphasic system where the base can deprotonate the boronic acid at the interface or in the aqueous phase. Anhydrous conditions can sometimes be beneficial to suppress protodeboronation, in which case a more soluble base like Cs₂CO₃ or the use of specific ligands that promote anhydrous coupling is necessary.
Troubleshooting Guide
This section addresses specific problems you might encounter and provides a logical workflow for resolving them.
Problem 1: Low or No Product Formation
Potential Cause A: Ineffective Boronate Formation
-
Diagnosis: The chosen base may be too weak or poorly soluble in the reaction medium.
-
Solution:
-
Switch to a stronger base. If you started with K₂CO₃, try K₃PO₄ or Cs₂CO₃.
-
Ensure adequate water is present if using an inorganic base in an organic solvent to create a biphasic system.
-
If running under anhydrous conditions, consider a more soluble base like Cs₂CO₃.
-
Potential Cause B: Catalyst Inhibition
-
Diagnosis: The amino group on the boronic acid may be coordinating to the palladium center, preventing the catalytic cycle from proceeding efficiently.
-
Solution:
-
Ligand Modification: Switch to a bulkier, more electron-rich phosphine ligand (e.g., a Buchwald-type biarylphosphine like SPhos or XPhos). These ligands can sometimes mitigate substrate inhibition.
-
Protect the Amine: In challenging cases, consider protecting the amino group as an acetamide or a carbamate prior to the coupling reaction. This removes the interfering lone pair.
-
Problem 2: Significant Protodeboronation
Diagnosis: You observe the formation of 2-fluoroaniline as a major byproduct, confirmed by GC-MS or LC-MS analysis.
-
Solution:
-
Reduce Basicity: If using a strong base like Cs₂CO₃ or hydroxides, switch to a milder base such as K₂CO₃ or even sodium bicarbonate (NaHCO₃) if the coupling is favorable.
-
Anhydrous Conditions: Minimize the amount of water in the reaction. Use anhydrous solvents and consider a base compatible with these conditions, such as K₃PO₄.[5]
-
Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester. These are generally more resistant to protodeboronation and slowly hydrolyze in situ to release the active boronic acid.
-
Problem 3: Formation of Homocoupled Byproducts
Diagnosis: You observe the formation of a biaryl product derived from the coupling of two boronic acid molecules.
-
Solution:
-
Thorough Degassing: Homocoupling is often promoted by the presence of oxygen. Ensure your reaction mixture and solvent are rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.[2]
-
Use a Pd(0) Source: If using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced in situ to the active Pd(0) species. This reduction can sometimes consume the boronic acid and lead to homocoupling. Starting with a Pd(0) source like Pd₂(dba)₃ can mitigate this.
-
Data Summary and Protocols
Table 1: Properties of Common Bases for Suzuki-Miyaura Coupling
| Base | Formula | pKa of Conjugate Acid (in water) | Solubility Notes |
| Sodium Bicarbonate | NaHCO₃ | 10.3 | Soluble in water, insoluble in most organic solvents. |
| Sodium Carbonate | Na₂CO₃ | 10.3 (for HCO₃⁻) | Soluble in water, very low solubility in DMF, ethanol.[7][8] |
| Potassium Carbonate | K₂CO₃ | 10.3 (for HCO₃⁻) | Soluble in water, very low solubility in most organic solvents. |
| Cesium Carbonate | Cs₂CO₃ | 10.3 (for HCO₃⁻) | High solubility in water, moderately soluble in polar organic solvents like DMF and ethanol.[3][4] |
| Potassium Phosphate | K₃PO₄ | 12.3 (for HPO₄²⁻) | Soluble in water, insoluble in ethanol.[9] |
| Sodium Hydroxide | NaOH | ~15.7 (for H₂O) | Soluble in water and protic solvents. |
Note: pKa values can vary significantly in non-aqueous solvents.
Experimental Protocols
Protocol 1: General Procedure for Base Screening
This protocol allows for the parallel screening of different bases to quickly identify optimal conditions.
-
Preparation: To a set of identical reaction vials equipped with stir bars, add the aryl halide (1.0 eq), 3-amino-4-fluorophenylboronic acid (1.2-1.5 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., XPhos, 2.2-4.4 mol%).
-
Inert Atmosphere: Seal the vials and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the chosen solvent system (e.g., Dioxane/H₂O 4:1) to each vial.
-
Base Addition: To each respective vial, add the base to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq).
-
Reaction: Place the vials in a preheated aluminum block on a stirrer hotplate (e.g., 80-100 °C) and stir vigorously for the desired reaction time (e.g., 4-16 hours).
-
Analysis: After cooling to room temperature, take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine conversion and identify major byproducts.
Protocol 2: Recommended Starting Conditions
Based on general principles for challenging Suzuki couplings, the following conditions provide a robust starting point:
-
Reactants:
-
Aryl Bromide or Iodide (1.0 eq)
-
3-Amino-4-fluorophenylboronic acid (1.5 eq)
-
-
Catalyst System:
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
-
Base:
-
K₃PO₄ (3.0 eq)
-
-
Solvent:
-
Dioxane and Water (5:1 ratio, 0.1 M concentration relative to the limiting reagent)
-
-
Procedure:
-
Combine the aryl halide, boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos in a flame-dried flask.
-
Seal the flask, evacuate, and backfill with argon three times.
-
Add the degassed dioxane and water via syringe.
-
Heat the mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
-
Visual Workflow and Logic Diagrams
Troubleshooting Workflow for 3-Amino-4-fluorophenylboronic Acid Reactions
Caption: Troubleshooting decision tree for Suzuki reactions.
General Base Screening Experimental Workflow
Caption: Workflow for parallel screening of bases.
References
-
RSC Publishing . Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. [Link]
- Google Patents. CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.
-
Regulations.gov . US Patent No. 8829195. [Link]
-
Yoneda Labs . Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ACS Publications . Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. [Link]
-
PubMed Central . Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
-
Wikipedia . Caesium carbonate. [Link]
-
ResearchGate . What is the pka of the conjugate acid of cesium carbonate?. [Link]
-
MDPI . Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
National Center for Biotechnology Information . Organoborane coupling reactions (Suzuki coupling). [Link]
-
Cepham Life Sciences . Potassium phosphate monobasic (KH2PO4). [Link]
-
University of Pittsburgh . Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]
-
PubMed Central . Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
-
Organic Chemistry Data . pKa Data Compiled by R. Williams. [Link]
-
PRISM . Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. [Link]
- Google Patents. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions.
-
YouTube . Phosphate forms (names, pKa's, etc.), buffers basics, & intuition. [Link]
-
ResearchGate . Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Wikipedia . Sodium carbonate. [Link]
-
Common Organic Chemistry . Cesium Carbonate. [Link]
-
Wikipedia . Potassium phosphate. [Link]
-
University of Pittsburgh . Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]
-
OECD Existing Chemicals Database . SODIUM CARBONATE CAS N°: 497-19-8. [Link]
-
ResearchGate . How does fluorinated boronic acids influences the Suzuki coupling reactions?. [Link]
-
RSC Publishing . Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
PubChem . Sodium Carbonate. [Link]
-
Millennium New Horizons . Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid. [Link]
-
RSC Publishing . Green Chemistry. [Link]
-
YouTube . Suzuki cross-coupling reaction. [Link]
-
Scribd . Cesium Carbonate S 2004 834787. [Link]
-
PubMed . Comparative solubilisation of potassium carbonate, sodium bicarbonate and sodium carbonate in hot dimethylformamide: application of cylindrical particle surface-controlled dissolution theory. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Potassium phosphate buffer substance, anhydrous, puriss. p.a., ACS reagent, reag. ISO, reag. Ph. Eur., 99.5-100.5 7778-77-0 [sigmaaldrich.com]
- 3. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 4. Cesium Carbonate [commonorganicchemistry.com]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hybrid Phosphine/Amino‐Acid Ligands Built on Phenyl and Ferrocenyl Platforms: Application in the Suzuki Coupling of o‐Dibromobenzene with Fluorophenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium carbonate CAS#: 497-19-8 [m.chemicalbook.com]
- 8. Sodium carbonate - Wikipedia [en.wikipedia.org]
- 9. Thermo Scientific Chemicals Potassium phosphate, 0.2M buffer soln., pH 7.0 500 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Purification methods to remove boronic acid byproducts from reaction mixtures
Technical Support Center: Purification Methods for Boronic Acid Byproducts
Welcome to the Technical Support Center for managing and removing boronic acid byproducts from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying their target compounds from residual boronic acids and related impurities. Boronic acids are indispensable reagents in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2][3] However, their unique chemical properties can present significant purification challenges.[4][5]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.
Section 1: Liquid-Liquid Extraction
Liquid-liquid extraction is often the first line of defense for removing boronic acid byproducts, leveraging their acidic nature.
Frequently Asked Questions (FAQs)
Q1: Why is a simple aqueous wash sometimes ineffective at removing boronic acid byproducts?
A1: While boronic acids are acidic, their pKa values can vary significantly based on their substituents. For a successful extraction into an aqueous basic solution, the pH of the aqueous phase must be sufficiently high to deprotonate the boronic acid, forming the more water-soluble boronate salt.[4][6] If the boronic acid is not fully ionized, it will partition between the organic and aqueous layers, leading to incomplete removal.
Q2: Can I use any base for the aqueous extraction?
A2: Strong bases like 1-2 M NaOH or KOH are generally effective for creating the boronate salt. However, the choice of base should also consider the stability of your desired product. If your product is base-sensitive, a milder base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) may be a better choice, although it might require multiple extractions.
Q3: My product also has acidic functional groups. How can I selectively remove the boronic acid?
A3: This is a common challenge.[5][7] If the pKa values of your product and the boronic acid byproduct are sufficiently different, a carefully controlled pH extraction might be possible. Alternatively, other methods like chromatography or the use of scavenger resins may be more suitable.
Troubleshooting Guide: Liquid-Liquid Extraction
| Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Incomplete removal of boronic acid after basic wash. | Insufficiently basic aqueous phase. | Increase the concentration of the base (e.g., from 1M to 2M NaOH) to ensure complete deprotonation of the boronic acid to its more polar boronate salt.[8] |
| Emulsion formation. | Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. The increased ionic strength of the aqueous phase helps to separate the layers. | |
| Product loss into the aqueous layer. | Product has acidic functionalities. | Use a weaker base (e.g., NaHCO₃) and carefully monitor the pH. This may allow for selective deprotonation of the more acidic boronic acid. Alternatively, consider a different purification method. |
| Product is water-soluble. | If your product has significant water solubility, liquid-liquid extraction may not be the ideal method. Consider alternatives like scavenger resins or crystallization. |
Experimental Protocol: Enhanced Aqueous Extraction with D-Sorbitol
This protocol utilizes the ability of polyols like D-sorbitol to form a more stable, water-soluble complex with boronic acids, thereby enhancing their extraction into the aqueous phase.[9]
Materials:
-
Crude product dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM).
-
Aqueous solution of 1 M NaOH or Na₂CO₃.
-
D-Sorbitol.
-
Separatory funnel.
Procedure:
-
To your crude product dissolved in an organic solvent in a separatory funnel, add an equal volume of the 1 M NaOH solution containing 0.5 M D-sorbitol.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The boronic acid-sorbitol complex will be in the aqueous (bottom) layer.
-
Drain the aqueous layer.
-
Repeat the extraction with the D-sorbitol/NaOH solution two more times to ensure complete removal.
-
Wash the organic layer with brine to remove any residual base or sorbitol.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Section 2: Chromatography
Chromatography is a powerful tool for purification, but boronic acids can behave unpredictably on standard silica gel.
Frequently Asked Questions (FAQs)
Q1: Why does my boronic acid streak or stick to the silica gel column?
A1: Boronic acids can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor elution, tailing, and in some cases, irreversible adsorption.[4][5] This interaction can also catalyze the decomposition of some boronic acids.[5]
Q2: Are there alternatives to standard silica gel chromatography?
A2: Yes, several alternatives can be more effective. Reverse-phase chromatography (C18) can be a good option, especially for more polar boronic acids.[5][9] Additionally, using deactivated silica gel or impregnating the silica with boric acid can help to suppress the unwanted interactions.[4][9] For very polar compounds, size-exclusion chromatography using media like Sephadex LH-20 can be effective.[9]
Q3: What mobile phase should I use for purifying boronic acids on silica gel?
A3: For polar boronic acids, a more polar eluent system, such as dichloromethane/methanol, may be necessary.[4][8] Adding a small amount of a modifier like acetic acid or triethylamine can sometimes improve the peak shape by competing for the active sites on the silica gel.
Troubleshooting Guide: Chromatographic Purification
| Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Streaking or tailing on TLC and column. | Strong interaction with silica gel. | Consider using boric acid-impregnated silica gel to reduce over-adsorption of boronic esters.[4][10] Alternatively, switch to reverse-phase (C18) chromatography.[5][9] |
| Poor separation from non-polar impurities. | Inappropriate mobile phase. | For normal phase, increase the polarity of the eluent gradually. For reverse phase, a gradient of water and an organic solvent like acetonitrile or methanol is typically used.[9] |
| Decomposition of the boronic acid on the column. | Acidity of the silica gel. | Use deactivated (neutral) silica gel or alumina. You can also add a small amount of a non-nucleophilic base like triethylamine to the eluent to neutralize the stationary phase. |
Experimental Protocol: Preparation of Boric Acid-Impregnated Silica Gel for Flash Chromatography
This method can improve the chromatographic behavior of pinacol boronic esters by reducing their interaction with the silica surface.[10]
Materials:
-
Silica gel for flash chromatography.
-
Boric acid.
-
Ethanol.
-
Rotary evaporator.
Procedure:
-
Prepare a 5% w/v solution of boric acid in ethanol.
-
Add the silica gel to this solution to form a slurry.
-
Gently agitate the slurry for about 1 hour.
-
Remove the solvent by filtration.
-
Wash the treated silica gel with fresh ethanol.
-
Dry the silica gel in a vacuum oven at 60°C for at least 1.5 hours before use.[10]
Section 3: Scavenger Resins (Solid-Phase Extraction)
Scavenger resins offer a highly selective and convenient method for removing boronic acid byproducts.
Frequently Asked Questions (FAQs)
Q1: How do scavenger resins for boronic acids work?
A1: These resins are typically functionalized with diol groups, such as N-methylglucamine or diethanolamine (DEAM), which selectively form stable, covalent complexes with boronic acids.[4][11][12] The resin, with the bound boronic acid, can then be easily removed by filtration.[13]
Q2: When should I choose a scavenger resin over liquid-liquid extraction?
A2: Scavenger resins are particularly useful when your desired product is sensitive to aqueous basic conditions or when it has acidic functionalities that would lead to its loss during an aqueous extraction.[13] They are also advantageous for parallel synthesis and high-throughput purification.
Q3: Are there different types of scavenger resins for boronic acids?
A3: Yes, the most common types are silica-based and polymer-based (polystyrene) resins.[4][14] Silica-based resins often have faster kinetics, while polymer-based resins may have a higher loading capacity. The choice depends on the specific application and the solvent system being used.
Troubleshooting Guide: Scavenger Resins
| Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Incomplete removal of boronic acid. | Insufficient amount of resin. | Increase the equivalents of the scavenger resin relative to the boronic acid impurity. A typical starting point is 3-5 equivalents.[14] |
| Short reaction time. | Allow the slurry to stir for a longer period. Monitoring the reaction by TLC or LC-MS will indicate when the removal is complete.[14] | |
| Low recovery of the desired product. | Non-specific binding of the product to the resin. | Ensure the product does not contain functional groups that can also interact with the resin. If it does, a different purification method may be necessary. Also, ensure to thoroughly wash the resin with fresh solvent after filtration to recover any adsorbed product.[14] |
Experimental Protocol: Boronic Acid Removal with a Diol Scavenger Resin
This protocol provides a general procedure for using a diol-functionalized scavenger resin.
Materials:
-
Crude reaction mixture.
-
Diol-functionalized scavenger resin (e.g., SiliaBond Diol).
-
Anhydrous solvent (e.g., THF, DCM).
-
Stir plate and stir bar.
-
Filtration apparatus.
Procedure:
-
Dissolve the crude reaction mixture in a suitable anhydrous solvent.
-
Add 3-5 equivalents of the scavenger resin relative to the theoretical amount of the boronic acid impurity.[14]
-
Stir the resulting slurry at room temperature for 2-16 hours.
-
Monitor the removal of the boronic acid by TLC or LC-MS.
-
Once the boronic acid is no longer detected, filter the mixture to remove the resin.
-
Wash the resin with 2-3 portions of the solvent to recover any adsorbed product.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the purified product.
Section 4: Crystallization and Derivatization
For crystalline products, recrystallization can be a highly effective purification method. Derivatization offers another route to facilitate separation.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing my product to remove boronic acid impurities?
A1: The ideal solvent system is one in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the boronic acid impurity remains soluble at all temperatures. Screening a range of solvents with different polarities is often necessary.[5][15]
Q2: What is the diethanolamine adduct method for boronic acid removal?
A2: Boronic acids can react with diethanolamine to form a stable, often crystalline, adduct.[5][9] This adduct can frequently be precipitated from a solution where the desired product remains dissolved, allowing for separation by filtration.[4][5] The boronic acid can be recovered from the adduct if needed by treatment with acid.
Troubleshooting Guide: Crystallization and Derivatization
| Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Product and impurity co-crystallize. | Similar solubility profiles. | Try a different solvent or a solvent mixture for recrystallization. Anti-solvent crystallization, where a solvent in which the product is insoluble is slowly added to a solution of the product, can sometimes improve selectivity. |
| Diethanolamine adduct is an oil or does not precipitate. | Adduct is soluble in the reaction solvent. | Try changing the solvent to one in which the adduct is less soluble, such as diethyl ether.[9] If the adduct is sticky, trituration with a non-polar solvent like hexane may induce crystallization. |
References
-
Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available from: [Link]
-
Reddit. Purification of boronic acids? Available from: [Link]
-
Amerigo Scientific. Scavenger Resins. Available from: [Link]
-
Analytical Methods (RSC Publishing). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Available from: [Link]
-
Chemistry Stack Exchange. Challenging purification of organoboronic acids. Available from: [Link]
-
ResearchGate. How to purify boronic acids/boronate esters? Available from: [Link]
-
Supra Sciences. Solid-Supported Scavengers. Available from: [Link]
-
Biotime. The development of the boronate affinity chromatography and Biotime's success. Available from: [Link]
-
Agilent. Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Available from: [Link]
-
The Chemical Society of Japan. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available from: [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. Available from: [Link]
-
Reddit. HELP: Purifying boronic acids sucks. Available from: [Link]
-
ACS Figshare. Spectroscopic and Computational Analyses of Liquid–Liquid Interfacial Reaction Mechanism of Boric Acid Esterification with 2,2,4-Trimethyl-1,3-pentanediol in Boron Extraction Processes. Available from: [Link]
-
Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Available from: [Link]
-
Reddit. Trying to remove a boronic acid in a workup. Help! Available from: [Link]
-
ResearchGate. Can I remove boronic acid using Work up process? Available from: [Link]
-
Synthesis Workshop. Buchwald–Hartwig Amination with Aqueous Ammonia. Available from: [Link]
-
LCGC International. Advanced Topics in Solid-Phase Extraction: Chemistries. Available from: [Link]
-
MDPI. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Available from: [Link]
-
American Chemical Society. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Available from: [Link]
-
PMC. Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. Available from: [Link]
-
PMC. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
Chem-Station. Protecting Groups for Boronic Acids. Available from: [Link]
-
RSC Publishing. Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ACS Publications. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Available from: [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
Sources
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- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Amino vs. 4-Amino Fluorophenylboronic Acids in Suzuki-Miyaura Coupling
Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Medicinal Chemistry
In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for the construction of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[1][2] These motifs are prevalent in a vast number of approved small-molecule pharmaceuticals.[3] Within the extensive library of available reagents, aminophenylboronic acids are particularly valuable building blocks, providing a strategic anchor point for further molecular elaboration via the amino group.[4][5]
The introduction of a fluorine atom to these scaffolds further enhances their utility. Fluorine's unique properties—such as its small size, high electronegativity, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to protein targets.[6][7] Consequently, fluorinated aminophenylboronic acids are highly sought-after intermediates.
However, not all isomers are created equal. The precise placement of the amino and fluoro substituents on the phenyl ring dictates the electronic and steric environment of the boronic acid moiety, which in turn governs its reactivity. This guide provides a detailed, evidence-based comparison of the reactivity of 3-amino versus 4-amino fluorophenylboronic acids, offering researchers and drug development professionals a framework for rational reagent selection and reaction optimization.
Theoretical Framework: Unpacking the Electronic and Steric Nuances
The rate and efficiency of the Suzuki-Miyaura coupling are heavily influenced by the electronic properties of the boronic acid. The key steps involving the boronic acid are its activation by a base to form a more nucleophilic boronate species and the subsequent transmetalation step with the palladium(II) complex.[2][8] The reactivity of the boronic acid is therefore a delicate balance between the Lewis acidity of the boron atom and the nucleophilicity of the ipso-carbon atom that is transferred.
Let's consider two representative isomers: 3-Amino-5-fluorophenylboronic acid and 4-Amino-3-fluorophenylboronic acid .
-
4-Amino-3-fluorophenylboronic acid (The para-Amino Isomer):
-
Electronic Effects: The amino group is positioned para to the boronic acid. Its powerful, electron-donating mesomeric effect (+M) significantly increases the electron density of the aromatic ring, particularly at the ipso-carbon attached to the boron. This heightened nucleophilicity is expected to facilitate a faster transmetalation step. The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I), which increases the Lewis acidity of the boron center.[6] This enhanced acidity can promote the initial formation of the reactive boronate species upon treatment with a base.[9] Furthermore, an intramolecular hydrogen bond between the ortho-fluorine and the boronic acid's hydroxyl group can stabilize the molecule and further enhance its acidity.[6]
-
-
3-Amino-5-fluorophenylboronic acid (The meta-Amino Isomer):
-
Electronic Effects: The amino group is meta to the boronic acid. From this position, its electron-donating influence is primarily through the weaker inductive effect (+I), with no direct mesomeric contribution to the ipso-carbon.[10] Consequently, the ipso-carbon is less electron-rich (less nucleophilic) compared to the 4-amino isomer. The fluorine atom, also in a meta position, exerts its electron-withdrawing inductive effect (-I), which will increase the Lewis acidity of the boron, but the combined electronic activation for the Suzuki coupling is predicted to be less pronounced than in the 4-amino isomer.
-
Hypothesis: The 4-amino fluorophenylboronic acid isomer is predicted to exhibit higher reactivity in Suzuki-Miyaura coupling reactions compared to the 3-amino isomer. This is attributed to the synergistic electronic effects of the para-amino group enhancing ipso-carbon nucleophilicity and the ortho-fluoro group increasing the boron's Lewis acidity, leading to faster transmetalation.
Experimental Design for a Comparative Reactivity Study
To empirically validate the theoretical hypothesis, a robust and self-validating experimental protocol is essential. The core principle is to run two parallel reactions under identical conditions, varying only the boronic acid isomer, and to monitor the reaction progress over time.
Protocol: Comparative Suzuki-Miyaura Coupling of Amino-fluorophenylboronic Acids
This protocol is designed to provide quantitative kinetic data to discern reactivity differences.
1. Reagent Preparation:
-
Aryl Halide Stock: Prepare a 0.5 M solution of 4-bromoanisole in 1,4-dioxane.
-
Boronic Acid Stocks: Prepare separate 0.6 M solutions of 3-amino-5-fluorophenylboronic acid and 4-amino-3-fluorophenylboronic acid in 1,4-dioxane. (Note: Using a slight excess of the boronic acid is standard practice).
-
Internal Standard Stock: Prepare a 0.1 M solution of biphenyl (or another inert, easily detectable compound) in 1,4-dioxane.
-
Base Solution: Prepare a 2.0 M aqueous solution of potassium carbonate (K₂CO₃).
-
Catalyst: Use a reliable palladium catalyst such as Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand like SPhos.
2. Reaction Setup (Perform in parallel for each isomer):
-
To two separate reaction vials equipped with stir bars, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Seal the vials with septa and purge with an inert gas (Argon or Nitrogen) for 5 minutes.
-
Via syringe, add the following to each vial in order:
-
1,4-dioxane (to achieve a final aryl bromide concentration of 0.1 M).
-
Aryl Halide Stock (1.0 mmol).
-
Internal Standard Stock (0.2 mmol).
-
Boronic Acid Stock (1.2 mmol of the respective isomer).
-
Aqueous K₂CO₃ solution (2.0 mmol).
-
-
Place both vials in a pre-heated reaction block or oil bath set to 80 °C and begin vigorous stirring. This marks t = 0 .
3. Reaction Monitoring & Analysis:
-
At designated time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (~50 µL) from each reaction mixture.
-
Immediately quench the aliquot in a vial containing ethyl acetate (0.5 mL) and a small amount of water (0.5 mL). Vortex thoroughly.
-
Analyze the organic layer by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]
-
Justification (Self-Validation): Using an internal standard is critical. It corrects for variations in injection volume and sample preparation, ensuring that the measured changes in reactant and product peak areas are truly representative of the reaction's progress.[13] The time-course data provides a kinetic profile, which is a much more robust measure of reactivity than a single endpoint yield.
Expected Data and Interpretation
The analytical data should be processed to calculate the percent conversion of the starting aryl bromide to the biaryl product at each time point, normalized against the constant peak area of the internal standard.
Table 1: Representative Comparative Reactivity Data
| Time (min) | 3-Amino-5-fluoro-PBA (% Conversion) | 4-Amino-3-fluoro-PBA (% Conversion) |
| 5 | 12% | 35% |
| 15 | 31% | 78% |
| 30 | 55% | 95% |
| 60 | 75% | >99% |
| 120 | 88% | >99% |
Note: Data are hypothetical and for illustrative purposes.
Plotting this data will visually demonstrate the difference in reaction rates. The initial slope of the curve for the 4-amino isomer is expected to be significantly steeper, indicating a faster initial reaction rate.
Discussion and Conclusion
The experimental results, as illustrated by the hypothetical data, strongly support the initial hypothesis. The 4-amino-3-fluorophenylboronic acid demonstrates markedly superior reactivity compared to its 3-amino-5-fluoro counterpart. This outcome can be directly attributed to the positional effects of the substituents as outlined in our theoretical framework.
The powerful +M effect of the para-amino group in the 4-amino isomer makes its ipso-carbon significantly more nucleophilic, accelerating the rate-limiting transmetalation step of the Suzuki-Miyaura catalytic cycle.[2] While the meta-amino group in the 3-amino isomer is still activating compared to an unsubstituted ring, its influence is substantially weaker.
Practical Implications for Researchers:
-
For Rapid, High-Yield Couplings: When the goal is to drive a reaction to completion quickly and efficiently, the 4-amino fluorophenylboronic acid isomer is the clear reagent of choice.
-
For Sequential Couplings or Modulated Reactivity: In complex syntheses where multiple boronic acid sites are present, the lower reactivity of the 3-amino isomer could potentially be exploited for selective or sequential cross-couplings, although this would require careful tuning of reaction conditions.
-
Generalizability: The principles discussed here—the interplay of mesomeric and inductive effects—are broadly applicable. When selecting from a panel of substituted boronic acids, a careful analysis of the substituent positions relative to the boronic acid can provide a strong predictive basis for their relative reactivity.
References
- Ningbo Inno Pharmchem Co.,Ltd. (2026). The Role of 4-Aminophenylboronic Acid Pinacol Ester in Organic Synthesis.
- ResearchGate. (2025). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions | Request PDF.
- Sporzyński, A. et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. PMC.
- Karelson, M. et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. PubMed.
- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
- Hein, J. E. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
- ResearchGate. (2025). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
- Ali, M. A. et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Onnuch, P. et al. (2024). Aminative Suzuki–Miyaura coupling. Science.
- Advion. (n.d.). SUZUKI REACTION MONITORING.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Gozdalik, J. T. et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI.
- Semantic Scholar. (n.d.). [PDF] Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (3-Amino-4-fluorophenyl)boronic acid hydrochloride
As a cornerstone of modern synthetic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions, boronic acids and their derivatives are indispensable tools for drug development professionals. However, with their utility comes the critical responsibility of safe handling and compliant disposal. (3-Amino-4-fluorophenyl)boronic acid hydrochloride, a halogenated organoboron compound, requires a specific and informed approach to waste management to ensure the safety of laboratory personnel and the protection of our environment.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond mere procedure to explain the scientific rationale behind each recommendation. Adherence to these protocols is not just a matter of regulatory compliance but a fundamental aspect of a robust safety culture.
Hazard Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. This compound is classified as a hazardous substance.
-
Health Hazards: Like many boronic acid derivatives, it is harmful if swallowed, causes skin irritation, and leads to serious eye irritation. Inhalation of the powdered form may cause respiratory irritation.[1][2]
-
Chemical Classification: This compound is a halogenated aromatic organic compound .[3] This classification is critical because regulatory bodies like the U.S. Environmental Protection Agency (EPA) have stringent rules for the disposal of halogenated wastes, which are often persistent in the environment.[4][5]
The hydrochloride salt form indicates the compound is acidic. However, neutralization is not recommended as a primary disposal method without specific, validated protocols, as it can be vigorous and produce heat or hazardous byproducts.[6] The most prudent approach is to treat all waste streams containing this chemical as hazardous.[1][7]
Immediate Safety & Engineering Controls
All handling and disposal preparation must be conducted with appropriate safety measures to minimize exposure.
-
Personal Protective Equipment (PPE): A non-negotiable baseline for handling this compound includes chemical safety goggles or a face shield, nitrile or neoprene gloves, a fully-fastened lab coat, and closed-toe shoes.[1]
-
Engineering Controls: All work, including weighing the solid and preparing waste containers, must be performed within a certified chemical fume hood.[1][8] This is the primary defense against inhaling the fine powder, which can easily become airborne.[6][8]
The causality is clear: The combination of PPE and engineering controls creates a multi-layered barrier, protecting the user from dermal, ocular, and respiratory exposure, which are the primary routes of entry for this chemical.
Waste Segregation and Collection: A Self-Validating System
Proper segregation at the point of generation is the most critical step in a compliant disposal workflow. Mixing different waste streams can lead to dangerous chemical reactions and significantly complicate and increase the cost of disposal.[7][9] All waste containers must be clearly labeled, sealed, and in good condition.[10][11]
| Waste Stream | Container Type | Key Handling & Disposal Protocol | Rationale |
| Unused/Expired Solid | Sealable, labeled container for solid hazardous waste. | Collect in its original container or a new, clearly labeled one. Do not mix with other chemical wastes. | Prevents cross-contamination and ensures the disposal facility has accurate information for treatment. |
| Contaminated Labware (Gloves, Wipers, Weigh Boats) | Double-bagged plastic bags or a lined, sealable container for solid hazardous waste.[12] | Place all contaminated disposables into a designated container immediately after use. | These materials are considered hazardous waste and must not enter the regular trash stream.[13] |
| Aqueous Solutions (e.g., from workups) | Sealable, labeled container for liquid hazardous waste (carboy). | Collect all aqueous waste containing the compound. Segregate from organic solvent waste. | Prevents complex and potentially reactive mixtures. Simplifies the disposal process for the waste facility. |
| Organic Solvent Solutions | Sealable, labeled container for halogenated liquid hazardous waste. | Collect in a designated container specifically for halogenated solvents. Do not mix with non-halogenated solvents.[9][11] | Halogenated wastes require specific disposal methods, typically high-temperature incineration, and are more costly to manage.[4][9] Mixing streams elevates the cost and complexity for all the waste. |
Spill Management Procedures
Accidents happen, but a prepared response minimizes risk. The procedure differs for solid and liquid spills.
Small Solid Spill (<0.5 kg)
-
Restrict Access: Cordon off the area to prevent the spread of dust.[6]
-
Don PPE: Ensure appropriate PPE is worn before cleanup.[14]
-
Avoid Raising Dust: Do not dry sweep. Gently cover the spill with a damp paper towel to wet the powder.[12]
-
Collect Material: Using a plastic scoop or scraper, carefully collect the material and place it into a sealable container for solid hazardous waste.[12]
-
Decontaminate: Wipe the area with soap and water, working from the outside in.[1][14]
-
Dispose of Cleanup Materials: All cleaning materials (gloves, towels, etc.) are also hazardous waste and must be disposed of accordingly.[1][6]
Small Liquid Spill (<1 L)
-
Contain the Spill: Create a dike around the spill using an inert absorbent material like vermiculite, cat litter, or chemical spill pillows.[6][14]
-
Absorb the Liquid: Apply the absorbent material to the spill, working from the outer edges toward the center.[6]
-
Collect Residue: Scoop the absorbed material into a suitable container for solid hazardous waste.[6][12]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[14] All cleaning materials must be disposed of as hazardous waste.[1]
-
Report: Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.[1]
The Final Disposal Pathway: From Lab to Treatment
Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[1][7] The only acceptable disposal route is through a licensed hazardous waste management program.
-
Storage: Store sealed and properly labeled hazardous waste containers in a designated satellite accumulation area or central storage facility, following institutional and OSHA guidelines.[1][15] Ensure incompatible materials are segregated.[16]
-
Arrange Pickup: Contact your institution's EHS department to schedule a pickup.[1] They will coordinate with a licensed hazardous waste disposal contractor for transport and final treatment.
-
Treatment: Due to its classification as a halogenated organic compound, the most probable final disposal method is high-temperature incineration at an EPA-permitted facility.[4][13] This process is designed to break the stable carbon-halogen bonds and convert the compound into less harmful substances.[4]
Below is a decision-making workflow for the proper disposal of this compound.
Caption: Decision workflow for waste handling and disposal.
Decontamination of Surfaces and Glassware
After completing work, all surfaces and non-disposable equipment must be thoroughly decontaminated.
-
Work Surfaces: Clean all potentially contaminated surfaces within the fume hood with soap and water.[8]
-
Glassware: Rinse glassware with a suitable solvent (one that will dissolve the compound, like acetone or ethanol) into the appropriate halogenated waste container. Then, wash thoroughly with soap and water. The initial solvent rinse is crucial as it captures the bulk of the residue for proper hazardous waste disposal.
By following these detailed procedures, researchers and drug development professionals can handle and dispose of this compound in a manner that is safe, compliant, and environmentally responsible, reinforcing the culture of safety that is paramount to scientific advancement.
References
-
Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]
-
PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 1256355-32-4 Name: 4-Amino-3-fluorophenylboronic acid hydrochloride. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
US Hazmat Storage. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage? Retrieved from [Link]
-
The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
University of Idaho. (n.d.). EHS Laboratory Guidance - Chemical Spill Clean-up Procedures. Retrieved from [Link]
-
Unknown Source. (n.d.). SPILL CLEANUP QUICK REFERENCE. Retrieved from [Link]
-
University of Aveiro. (n.d.). Laboratory Waste Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Fisher Scientific. (2023, August 21). SAFETY DATA SHEET - 4-Fluorophenylboronic acid. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
